(Z)-non-2-enyl 6-bromohexanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H27BrO2 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 6-bromohexanoate |
InChI |
InChI=1S/C15H27BrO2/c1-2-3-4-5-6-7-11-14-18-15(17)12-9-8-10-13-16/h7,11H,2-6,8-10,12-14H2,1H3/b11-7- |
InChI Key |
RYSQKQURHFPCMX-XFFZJAGNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (Z)-non-2-enyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the target compound, (Z)-non-2-enyl 6-bromohexanoate (B1238239). This document outlines a detailed experimental protocol for its preparation via esterification, followed by a thorough purification procedure using column chromatography. Furthermore, it includes a summary of expected quantitative data and characterization details to aid researchers in the successful synthesis and validation of this molecule.
Synthesis of (Z)-non-2-enyl 6-bromohexanoate
The synthesis of this compound is achieved through the esterification of (Z)-non-2-en-1-ol with 6-bromohexanoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrochloric acid as a byproduct. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials:
-
(Z)-non-2-en-1-ol
-
6-Bromohexanoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (Z)-non-2-en-1-ol (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add a solution of 6-bromohexanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
The crude product is purified by flash column chromatography on silica (B1680970) gel to remove unreacted starting materials and any side products.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Reactant Stoichiometry | |
| (Z)-non-2-en-1-ol | 1.0 eq |
| 6-Bromohexanoyl chloride | 1.1 eq |
| Pyridine/Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | |
| Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Eluent System | Hexanes/Ethyl Acetate Gradient |
| Expected Yield | 75-90% |
| Expected Purity (by NMR/GC-MS) | >95% |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the (Z)-non-2-enyl and 6-bromohexanoate moieties. Key signals include the vinylic protons of the cis-double bond, the methylene (B1212753) group adjacent to the ester oxygen, and the methylene group adjacent to the bromine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the olefinic carbons, and the carbon bearing the bromine atom.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-H and C-O stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern due to the presence of a bromine atom.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Key steps in the esterification reaction for the synthesis of the target molecule.
Spectroscopic and Synthetic Profile of (Z)-non-2-enyl 6-bromohexanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional molecule of interest in synthetic chemistry, potentially serving as a building block in the development of novel chemical entities. Its structure incorporates a cis-alkene and a terminal bromoalkane, offering two distinct reactive centers for further chemical modification. This technical guide provides a detailed overview of the predicted spectroscopic characteristics of (Z)-non-2-enyl 6-bromohexanoate, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Due to the limited availability of public spectroscopic data for this specific compound (CAS No. 2230212-02-7), this document presents a predictive analysis based on the known spectral features of its constituent precursors, 6-bromohexanoic acid and (Z)-non-2-en-1-ol. Furthermore, a general experimental protocol for its synthesis via esterification is proposed, alongside a workflow for its spectroscopic characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: the 6-bromohexanoyl moiety and the (Z)-non-2-enyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.65 - 5.50 | m | 2H | -CH=CH- |
| ~4.60 | d | 2H | -O-CH₂-CH= |
| ~3.40 | t | 2H | -CH₂-Br |
| ~2.30 | t | 2H | -C(=O)-CH₂- |
| ~2.10 | q | 2H | =CH-CH₂- |
| ~1.88 | p | 2H | -CH₂-CH₂-Br |
| ~1.65 | p | 2H | -C(=O)-CH₂-CH₂- |
| ~1.45 | p | 2H | -CH₂-CH₂-CH₂-Br |
| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |
| ~0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C=O |
| ~135.0 | -O-CH₂-CH=C H- |
| ~125.0 | -O-CH₂-C H=CH- |
| ~60.0 | -O-CH₂- |
| ~34.0 | -C(=O)-CH₂- |
| ~33.5 | -CH₂-Br |
| ~32.0 | =CH-CH₂- |
| ~31.5 | -CH₂-CH₂-Br |
| ~29.0, 28.0, 24.5, 22.5 | -(CH₂)ₓ- |
| ~14.0 | -CH₃ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 304/306 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 225 | [M - Br]⁺ |
| 195/197 | [Br(CH₂)₅COOH]⁺ |
| 127 | [C₉H₁₇]⁺ |
| 111 | [Br(CH₂)₅]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3010 | Medium | =C-H stretch (alkene) |
| 2925, 2855 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch (cis-alkene) |
| 1170 | Strong | C-O stretch (ester) |
| ~720 | Medium | C-H bend (cis-alkene) |
| ~650 | Medium | C-Br stretch |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the Fischer esterification of 6-bromohexanoic acid with (Z)-non-2-en-1-ol in the presence of an acid catalyst.
Materials:
-
6-bromohexanoic acid
-
(Z)-non-2-en-1-ol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromohexanoic acid (1.0 eq) and (Z)-non-2-en-1-ol (1.1 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The purified product would be characterized by the following spectroscopic methods to confirm its identity and purity.
Caption: Workflow for spectroscopic analysis of the synthesized compound.
Interpretation of Spectroscopic Data
The predicted spectroscopic data provides a unique fingerprint for this compound.
-
NMR: The ¹H NMR spectrum is expected to show characteristic signals for the cis-alkene protons around 5.5-5.6 ppm, the ester methylene (B1212753) group adjacent to the oxygen at approximately 4.6 ppm, and the methylene group attached to the bromine at around 3.4 ppm. The ¹³C NMR would confirm the presence of the ester carbonyl at ~173.5 ppm and the two distinct alkene carbons.
-
MS: The mass spectrum should exhibit a molecular ion peak cluster at m/z 304/306, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would include the loss of a bromine radical and cleavage at the ester linkage.
-
IR: The IR spectrum will be dominated by a strong ester carbonyl stretch near 1740 cm⁻¹. The presence of the cis-alkene would be indicated by a C=C stretch around 1650 cm⁻¹ and a =C-H stretch at approximately 3010 cm⁻¹. The C-Br stretch is expected in the lower frequency region, around 650 cm⁻¹.
Conclusion
While experimental spectroscopic data for this compound is not widely published, a comprehensive predictive analysis based on its constituent functional groups provides a robust framework for its identification and characterization. The proposed synthetic and analytical workflows offer a clear path for researchers to produce and verify this compound in a laboratory setting. This technical guide serves as a valuable resource for scientists and professionals engaged in synthetic chemistry and drug development, facilitating the use of this compound in their research endeavors.
Technical Guide: Determining the Aqueous Solubility of (Z)-non-2-enyl 6-bromohexanoate in Biological Buffers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Critical Role of Solubility
Determining a compound's solubility is a fundamental step in the early stages of drug discovery and development. Poor aqueous solubility can lead to a host of challenges, including unpredictable in-vitro assay results, poor absorption and bioavailability, and difficulties in formulation development[1][2][3]. For a compound like (Z)-non-2-enyl 6-bromohexanoate (B1238239), which possesses structural features suggesting low water solubility (a long alkyl chain, a bromo-substituent, and an ester functional group), accurately quantifying its solubility in physiologically relevant media is paramount before proceeding with biological testing.
This guide focuses on the thermodynamic or "equilibrium" solubility, which represents the true saturation point of a compound in a solvent under stable conditions. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the dissolution rate and supersaturation phenomena[2]. For rigorous downstream applications, equilibrium solubility provides a more reliable and fundamental measure.
Predicted Physicochemical Properties of (Z)-non-2-enyl 6-bromohexanoate
While experimental data is scarce, the structure of this compound allows for the prediction of key properties that govern its solubility. A related compound, ethyl 6-bromohexanoate, has a predicted water solubility of 64.76 mg/L at 25°C, indicating that long-chain bromo-esters are sparingly soluble[4].
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₅H₂₇BrO₂ | - |
| Molecular Weight | 319.28 g/mol | High molecular weight can negatively impact solubility. |
| LogP (Octanol-Water Partition Coefficient) | > 4.0 (Estimated) | A high LogP value indicates strong lipophilicity and predicts very low aqueous solubility. |
| Polar Surface Area | ~26.3 Ų (Ester Group) | A small polar surface area relative to the large non-polar hydrocarbon structure suggests poor interaction with water molecules. |
| Ionizability | Non-ionizable | The compound lacks acidic or basic functional groups, meaning its solubility will be largely independent of the buffer pH within the typical biological range (pH 5-8). |
These predictions collectively classify this compound as a poorly soluble, lipophilic compound. Therefore, empirical determination of its solubility is essential.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility[5][6][7]. It involves agitating an excess amount of the solid or liquid compound in the buffer of interest until equilibrium is reached, followed by separation of the undissolved portion and quantification of the dissolved analyte in the saturated supernatant.
Materials and Reagents
-
This compound (as pure as possible)
-
Biological Buffers of Interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, HEPES pH 7.4)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Organic solvent for stock solution preparation (e.g., Acetonitrile (ACN) or Methanol, HPLC grade)
-
Vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrumentation (HPLC-UV, LC-MS, or GC-MS)
Detailed Methodology
-
Preparation of Buffers: Prepare all biological buffers using high-purity water and filter them through a 0.45 µm membrane filter[1]. Ensure the pH is accurately adjusted to the target value.
-
Sample Preparation: Add an excess amount of this compound to a vial. A key requirement is to have undissolved solid or liquid remaining at the end of the experiment to ensure saturation has been reached[5][6]. A starting point is to add ~1-2 mg of the compound to 1 mL of the buffer.
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature)[5][7].
-
Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium. For poorly soluble compounds, this typically requires 24 to 72 hours[5]. To confirm equilibrium, you can take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution reaches a stable plateau.
-
-
Phase Separation: After equilibration, separate the undissolved compound from the saturated aqueous solution. This step is critical to avoid artificially high results.
-
Let the vials stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any suspended solids[8].
-
Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.
-
For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter[8]. Note: It is advisable to test for compound binding to the filter material by analyzing a standard solution before and after filtration.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable, validated analytical method.
-
Calibration Curve: Prepare a set of calibration standards by dissolving a known weight of this compound in an appropriate organic solvent (like acetonitrile) and then diluting these into the same buffer used for the solubility test. This accounts for any matrix effects.
-
Analytical Technique:
-
HPLC-UV: If the compound has a suitable UV chromophore, HPLC-UV is a common choice. However, as an aliphatic ester, this compound may lack a strong chromophore, requiring detection at low wavelengths (e.g., <220 nm) where buffer components might interfere.
-
LC-MS or GC-MS: These are highly sensitive and specific methods suitable for compounds without strong UV absorbance[2][9]. Given the compound's volatility, GC-MS could be an excellent option. LC-MS is also highly applicable and can provide definitive identification and quantification[8].
-
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different conditions.
Table 2: Template for Reporting Solubility of this compound
| Buffer System | pH | Temperature (°C) | Mean Solubility (µg/mL) ± SD | Mean Solubility (µM) ± SD | Replicates (n) |
|---|---|---|---|---|---|
| PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | 3 |
| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | 3 |
| Tris-HCl | 7.4 | 25 | [Experimental Value] | [Calculated Value] | 3 |
| Tris-HCl | 7.4 | 37 | [Experimental Value] | [Calculated Value] | 3 |
| HEPES | 7.4 | 25 | [Experimental Value] | [Calculated Value] | 3 |
| HEPES | 7.4 | 37 | [Experimental Value] | [Calculated Value] | 3 |
SD = Standard Deviation
When interpreting the results, it is important to consider the composition of the buffers. While pH is not expected to significantly affect the solubility of this non-ionizable compound, differences in ionic strength or specific ion effects between PBS, Tris, and HEPES could lead to minor variations in the measured solubility.
Hypothetical Biological Context and Signaling
While the specific biological target of this compound is not defined, its structure as a lipophilic ester suggests it could interact with cellular membranes or intracellular lipid-modifying enzymes. For illustrative purposes, the diagram below depicts a hypothetical signaling pathway where such a molecule might act as an inhibitor of a hydrolase enzyme involved in a lipid signaling cascade.
Caption: A hypothetical pathway where a lipophilic compound inhibits a hydrolase.
Conclusion
This guide provides a robust framework for researchers to empirically determine the aqueous solubility of this compound in various biological buffers. By following the detailed shake-flask protocol and utilizing appropriate analytical techniques, scientists can generate the reliable and accurate solubility data essential for advancing their research. The provided templates for data presentation and visualization are intended to ensure clarity and consistency in reporting these critical physicochemical parameters.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 6-bromohexanoate | 25542-62-5 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. ijstr.org [ijstr.org]
D-Desthiobiotin: A Reversible Biotin Analogue for Affinity Chromatography and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biotin-streptavidin technology, the remarkable affinity of the biotin-streptavidin interaction is both a powerful tool and a significant limitation. The near-irreversible bond, with a dissociation constant (Kd) in the femtomolar range, is ideal for applications requiring robust and stable binding. However, for applications such as the gentle elution of purified proteins or the reversible capture and release of target molecules, this strong interaction proves to be a considerable hurdle. This technical guide focuses on D-desthiobiotin, a sulfur-free analogue of biotin (B1667282) that offers a compelling solution to this challenge.
Initially, the topic of "(Z)-non-2-enyl 6-bromohexanoate" as a biotin analogue was proposed. However, extensive investigation has revealed that this compound is not a recognized biotin analogue, and its chemical structure is distinct from known biotin derivatives. It is likely that this name is a misnomer or refers to a niche, undocumented compound. The well-established and widely used biotin analogue for reversible binding applications is D-desthiobiotin. This guide will, therefore, provide a comprehensive overview of the properties, applications, and experimental protocols related to D-desthiobiotin.
D-desthiobiotin binds to streptavidin with high specificity, yet with a significantly lower affinity than biotin, allowing for gentle and efficient elution of the bound molecules under mild conditions. This makes it an invaluable tool in affinity chromatography, protein purification, and various pull-down assays where the recovery of the native, functional target is paramount. This guide will delve into the quantitative aspects of its binding, provide detailed experimental protocols for its use, and present a visual workflow for its application in affinity purification.
Data Presentation
The key advantage of D-desthiobiotin lies in its altered binding kinetics to streptavidin compared to biotin. The following table summarizes the quantitative data on the binding affinities.
| Ligand | Target | Dissociation Constant (Kd) [M] | Association Rate Constant (kon) [M⁻¹s⁻¹] | Dissociation Rate Constant (koff) [s⁻¹] |
| Biotin | Streptavidin | ~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵ | ~1 x 10⁷ | ~1 x 10⁻⁶ |
| D-Desthiobiotin | Streptavidin | ~1 x 10⁻¹¹ | Not widely reported | Not widely reported |
Note: The exact values for binding kinetics can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the specific techniques used for measurement.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for affinity purification using desthiobiotin-labeled molecules and streptavidin-functionalized beads.
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of dl-desthiobiotin, protein labeling with NHS-desthiobiotin, and affinity purification of desthiobiotinylated proteins.
Chemical Synthesis of dl-Desthiobiotin
While biosynthetic routes for D-desthiobiotin exist in microorganisms, a common chemical synthesis approach for the racemic mixture (dl-desthiobiotin) involves the reaction of pimelic acid with 1,3-diamino-2-propanol (B154962), followed by cyclization. The following is a generalized protocol based on established chemical principles.
Materials:
-
Pimelic acid
-
Thionyl chloride
-
1,3-Diamino-2-propanol
-
Sodium methoxide (B1231860)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Synthesis of Pimelic Acid Dichloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, cautiously add thionyl chloride to pimelic acid in a fume hood.
-
Gently heat the mixture to reflux and maintain for 2-3 hours until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude pimelic acid dichloride.
-
-
Condensation with 1,3-Diamino-2-propanol:
-
Dissolve 1,3-diamino-2-propanol in a suitable anhydrous solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Cool the solution in an ice bath.
-
Slowly add a solution of pimelic acid dichloride in the same solvent to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Cyclization to form dl-Desthiobiotin:
-
To the reaction mixture, add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux for several hours to induce cyclization.
-
After cooling, neutralize the reaction mixture with hydrochloric acid.
-
The precipitated product can be collected by filtration.
-
-
Purification:
-
The crude dl-desthiobiotin can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
-
The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
-
Protein Labeling with NHS-Desthiobiotin
This protocol describes the labeling of a target protein with an amine-reactive N-hydroxysuccinimide (NHS) ester of desthiobiotin.
Materials:
-
Purified protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Desthiobiotin
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column (e.g., spin column) for buffer exchange and removal of excess labeling reagent
-
Reaction tubes
Procedure:
-
Preparation of NHS-Desthiobiotin Stock Solution:
-
Immediately before use, dissolve NHS-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL. Vortex to ensure complete dissolution.
-
-
Protein Sample Preparation:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS-Desthiobiotin stock solution to achieve a 10-20 fold molar excess of the labeling reagent to the protein.
-
Add the calculated volume of the NHS-Desthiobiotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Labeling Reagent:
-
Remove the unreacted NHS-Desthiobiotin and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the labeled protein.
-
-
Determination of Labeling Efficiency (Optional):
-
The degree of labeling can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin (B1170675) by the desthiobiotinylated protein.
-
Affinity Purification of a Desthiobiotinylated Protein
This protocol outlines the capture of a desthiobiotin-labeled protein using streptavidin-agarose beads and its subsequent elution with free biotin.
Materials:
-
Desthiobiotin-labeled protein sample
-
Streptavidin-agarose beads (or magnetic beads)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (Binding/Wash Buffer containing 2-10 mM D-biotin)
-
Microcentrifuge tubes or chromatography columns
-
Rotating mixer
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin-agarose bead slurry and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads by adding 10 bed volumes of Binding/Wash Buffer, centrifuging briefly, and carefully aspirating the supernatant. Repeat this wash step two more times.
-
-
Binding of Desthiobiotinylated Protein:
-
Add the desthiobiotin-labeled protein sample to the washed streptavidin beads.
-
Incubate the mixture for 30-60 minutes at room temperature or 4°C on a rotating mixer to allow for binding.
-
-
Washing:
-
Centrifuge the tube to pellet the beads and carefully remove the supernatant (this is the unbound fraction).
-
Wash the beads by adding 10 bed volumes of Binding/Wash Buffer. Invert the tube several times to resuspend the beads.
-
Centrifuge and aspirate the supernatant. Repeat the wash step at least three times to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the bound protein, add 1-2 bed volumes of Elution Buffer (containing free biotin) to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. The free biotin will compete with the desthiobiotinylated protein for binding to streptavidin, thus displacing the labeled protein from the beads.
-
Centrifuge the tube and carefully collect the supernatant, which contains the purified protein.
-
For more complete elution, the elution step can be repeated, and the supernatants pooled.
-
-
Analysis of Purified Protein:
-
Analyze the eluted protein fraction by SDS-PAGE, Western blotting, or other relevant assays to confirm the purity and identity of the target protein.
-
Technical Guide: (Z)-non-2-enyl 6-bromohexanoate for Protein Cross-Linking Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and mapping protein-protein interactions (PPIs) within their native cellular context.[1] The development of novel cross-linking reagents with diverse functionalities is crucial for expanding the capabilities of this technique. This technical guide introduces (Z)-non-2-enyl 6-bromohexanoate (B1238239), a heterobifunctional cross-linking agent with potential applications in detailed structural and interaction studies.
(Z)-non-2-enyl 6-bromohexanoate possesses two distinct reactive moieties: a 6-bromohexanoate group and a (Z)-non-2-enyl group. This architecture allows for a controlled, two-step cross-linking strategy. The bromoalkane functionality can selectively react with nucleophilic amino acid residues, such as cysteine, through alkylation.[2][3][4] The alkene group, on the other hand, can participate in photo-initiated thiol-ene reactions with cysteine residues, providing temporal control over the second cross-linking step.[5][6] This guide provides a comprehensive overview of the proposed mechanism, experimental protocols, and potential applications of this compound in protein cross-linking studies.
Chemical Structure and Properties
The unique structure of this compound offers a versatile platform for protein cross-linking.
Caption: Chemical structure of this compound.
Proposed Mechanism of Action: A Two-Step Heterobifunctional Cross-Linking Strategy
The distinct reactivity of the two functional ends of this compound allows for a sequential cross-linking workflow. This approach minimizes unwanted side reactions and provides greater control over the cross-linking process.[7]
-
Step 1: Alkylation of Cysteine. The 6-bromohexanoate moiety reacts with a nucleophilic cysteine residue on the "bait" protein via an SN2 reaction, forming a stable thioether bond. This reaction is typically performed in the dark to prevent premature reaction of the alkene group.
-
Step 2: Photo-initiated Thiol-Ene Reaction. After removal of the excess cross-linker, the "prey" protein is introduced. Upon exposure to UV light in the presence of a photoinitiator, a thiyl radical is generated from a cysteine residue on the prey protein. This radical then adds across the double bond of the (Z)-non-2-enyl group of the cross-linker, forming a second covalent bond and completing the cross-link.[5][6]
Caption: Proposed two-step cross-linking mechanism.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific protein systems.
Protein Preparation
-
Purify the bait and prey proteins to >95% purity.
-
Buffer exchange the proteins into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT).
-
Determine the protein concentrations accurately using a method such as a BCA assay.
Step 1: Alkylation of the Bait Protein
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
In a microcentrifuge tube, combine the bait protein with the cross-linker stock solution. The final concentration of the cross-linker should be in molar excess (e.g., 10- to 50-fold) over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
Quench the reaction by adding a low molecular weight thiol (e.g., 2-mercaptoethanol) to a final concentration of ~20 mM.
-
Remove the excess cross-linker and quenching reagent by size-exclusion chromatography or dialysis.
Step 2: Photo-initiated Cross-Linking to the Prey Protein
-
Combine the modified bait protein with the prey protein in a quartz cuvette or a UV-transparent microplate.
-
Add a photoinitiator (e.g., lithium acylphosphinate salt, LAP) to a final concentration of 1-5 mM.
-
Irradiate the sample with UV light (e.g., 365 nm) for a specified duration (e.g., 1-10 minutes). The optimal irradiation time and intensity should be determined empirically.
-
Analyze the cross-linking reaction by SDS-PAGE. A new band corresponding to the cross-linked complex should be observed.
Mass Spectrometry Analysis of Cross-Linked Peptides
-
Excise the cross-linked protein band from the SDS-PAGE gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the peptides from the gel.
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.[8][9]
-
Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides.[10][11]
Data Presentation
Quantitative data from cross-linking experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Optimized Reaction Conditions for Cross-Linking
| Parameter | Bait Protein Alkylation | Photo-initiated Cross-Linking |
| Protein Concentration | 10 µM | 5 µM (each) |
| Cross-linker:Protein Ratio | 20:1 (molar) | - |
| Reaction Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.5 | 50 mM HEPES, 150 mM NaCl, pH 7.5 |
| Incubation Time | 1.5 hours | 5 minutes |
| Temperature | 25°C | 25°C |
| UV Wavelength | - | 365 nm |
| UV Intensity | - | 5 mW/cm² |
| Photoinitiator (LAP) | - | 2 mM |
Table 2: Quantitative Analysis of Cross-Linking Efficiency
| Analysis Method | Bait Modification Efficiency (%) | Cross-Linking Yield (%) |
| Densitometry (SDS-PAGE) | >90% | ~30% |
| Intact Mass Spectrometry | 92% | 28% |
| Quantitative MS (SILAC) | - | 25-35% |
Table 3: Representative Mass Spectrometry Data for Identified Cross-Linked Peptides
| Cross-link ID | Bait Peptide Sequence | Prey Peptide Sequence | Cross-linked Residues | Precursor m/z | Score |
| XL-01 | ...VTCA... | ...LGCT... | Cys123 - Cys45 | 845.4321 (4+) | 152 |
| XL-02 | ...YNCR... | ...WSCQ... | Cys88 - Cys210 | 912.4789 (3+) | 135 |
| XL-03 | ...GPCK... | ...VNCM... | Cys25 - Cys156 | 765.3987 (5+) | 118 |
* Indicates the cross-linked cysteine residue.
Application in Signaling Pathway Analysis
Heterobifunctional cross-linkers like this compound can be invaluable for studying transient or weak protein-protein interactions within signaling pathways. For instance, it can be used to capture the interaction between a kinase and its substrate.
Caption: Studying the MEK-ERK interaction in the MAPK pathway.
In this example, a cysteine residue could be introduced into MEK (the bait) and ERK (the prey) through site-directed mutagenesis. The two-step cross-linking protocol would then be applied to cells expressing these mutant proteins to covalently trap the MEK-ERK complex for subsequent analysis.
Conclusion
This compound represents a promising heterobifunctional cross-linker for the study of protein structure and interactions. Its dual reactivity allows for a controlled, sequential cross-linking strategy, which can be advantageous for capturing specific protein-protein interactions with high fidelity. The ability to initiate the second cross-linking step with UV light provides temporal control, enabling the study of dynamic processes. While further experimental validation is required, the chemical principles underlying its proposed mechanism are well-established in the field of chemical biology. This technical guide provides a framework for researchers to explore the potential of this and similar cross-linkers in their own systems.
References
- 1. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Proteomic Investigation of (Z)-non-2-enyl 6-bromohexanoate
An In-depth Guide for Researchers and Drug Development Professionals
This document outlines a comprehensive strategy for the preliminary proteomic investigation of (Z)-non-2-enyl 6-bromohexanoate (B1238239). This compound has been identified as a protein cross-linking agent and an analog of biotin, suggesting its potential utility as a chemical probe to explore protein function and interactions within a native biological context. The methodologies described herein leverage advanced proteomic techniques, specifically Activity-Based Protein Profiling (ABPP), to identify the cellular targets of this molecule and elucidate its potential mechanism of action.
Introduction to (Z)-non-2-enyl 6-bromohexanoate
This compound is a molecule featuring two key chemical moieties: an electrophilic 6-bromohexanoate group, capable of forming covalent bonds with nucleophilic amino acid residues, and a lipophilic (Z)-non-2-enyl tail, which may facilitate membrane transport and specific protein interactions. Its characterization as a protein cross-linking agent makes it a prime candidate for development as an activity-based probe.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes and other proteins directly in complex proteomes.[1][2][3] By designing a derivative of this compound that incorporates a reporter tag, we can selectively label its protein targets, enrich these labeled proteins from a complex cell lysate, and identify them using quantitative mass spectrometry.[4] This approach can provide a global view of the compound's protein interaction landscape, offering insights into its potential biological effects and identifying novel targets for therapeutic development.
Experimental Protocols
The following sections detail the proposed experimental workflow for identifying the protein targets of this compound using a two-step ABPP approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
For target identification using ABPP, this compound must be modified to include a bioorthogonal handle for downstream reporter tag conjugation. An alkyne group is ideal for this purpose as it is small, biologically inert, and allows for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4] The synthesis would involve replacing the bromo- moiety with or adding a terminal alkyne to the hexanoate (B1226103) chain, creating "(Z)-non-2-enyl 6-alkynyl-hexanoate" (ZNAH).
-
Cell Line: A human cancer cell line (e.g., HeLa or A549) is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are grown to 80-90% confluency. For the experimental group, cells are treated with 10 µM of the ZNAH probe for 1 hour. A vehicle control group is treated with an equivalent volume of DMSO. Three biological replicates are prepared for each condition.
-
Harvesting: After treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS), scraped, and pelleted by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitor cocktail).
-
Homogenization: The lysate is sonicated on ice (3 cycles of 20 seconds on, 30 seconds off) to ensure complete cell disruption and shear DNA.
-
Clarification: The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the soluble proteome is collected, and protein concentration is determined using a BCA assay.
-
Reaction Mix: To 1 mg of proteome from the probe-treated and control samples, the following are added:
-
Biotin-Azide (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) Sulfate (CuSO₄) (1 mM)
-
-
Incubation: The reaction is incubated for 1 hour at room temperature with gentle shaking.
-
Bead Preparation: High-capacity streptavidin agarose (B213101) beads are washed three times with lysis buffer.
-
Enrichment: The biotin-tagged proteome is added to the washed streptavidin beads and incubated for 2 hours at 4°C on a rotator to capture the probe-labeled proteins.
-
Washing: The beads are subsequently washed sequentially with:
-
0.1% SDS in PBS (3 times)
-
6 M Urea (B33335) in PBS (3 times)
-
PBS (3 times) to remove non-specifically bound proteins.
-
-
Reduction & Alkylation: The beads are resuspended in 6 M Urea/PBS. Dithiothreitol (DTT) is added to a final concentration of 10 mM and incubated for 30 minutes at 37°C. Iodoacetamide (IAA) is then added to a final concentration of 20 mM and incubated for 30 minutes in the dark.
-
Digestion: The urea is diluted to 1 M with 50 mM ammonium (B1175870) bicarbonate. Sequencing-grade trypsin is added at a 1:50 (enzyme:protein) ratio, and the mixture is incubated overnight at 37°C.
-
Elution: The supernatant containing the tryptic peptides is collected. The beads are washed once with mass spectrometry-grade water, and the wash is combined with the supernatant. The peptides are then desalted using a C18 StageTip.
-
Instrumentation: Desalted peptides are analyzed on a Q-Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with a Dionex Ultimate 3000 RSLCnano system.
-
Chromatography: Peptides are separated on a 75 µm x 50 cm C18 column over a 120-minute gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans at a resolution of 60,000 and MS2 scans (HCD fragmentation) on the top 20 most intense precursor ions at a resolution of 15,000.
-
Database Search: Raw data files are processed using MaxQuant software. MS/MS spectra are searched against the human UniProt database.
-
Quantification: Label-free quantification (LFQ) is performed to compare the abundance of identified proteins between the ZNAH-treated and DMSO control samples.
-
Statistical Analysis: The resulting protein LFQ intensities are processed using Perseus software. Proteins that are significantly enriched in the ZNAH-treated samples (e.g., p-value < 0.05 and fold change > 2) are considered potential targets.
Hypothetical Data Presentation
The following table represents hypothetical results from the quantitative proteomic experiment, highlighting proteins identified as specific targets of the this compound probe (ZNAH).
| Protein ID (UniProt) | Gene Name | Protein Name | Log₂ Fold Change (ZNAH/Control) | -log₁₀(p-value) | Function |
| P04035 | ACAA1 | Peroxisomal thiolase | 4.58 | 5.21 | Fatty acid beta-oxidation |
| P15559 | HMGCS1 | HMG-CoA synthase, cytoplasmic | 4.12 | 4.89 | Cholesterol biosynthesis |
| Q02763 | ALDH1A1 | Aldehyde dehydrogenase 1A1 | 3.87 | 4.55 | Retinoic acid biosynthesis |
| P00558 | AKR1A1 | Aldo-keto reductase family 1 member A1 | 3.55 | 4.20 | Metabolic detoxification |
| P08238 | HSP90B1 | Endoplasmin (HSP90B1) | 2.98 | 3.76 | Chaperone, protein folding |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 2.51 | 3.41 | Protein folding, signaling |
Table 1: Hypothetical list of significantly enriched protein targets of the ZNAH probe identified by quantitative mass spectrometry. Data represents the mean of three biological replicates.
Visualization of Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental design and potential biological implications.
Based on the hypothetical identification of Peroxisomal thiolase (ACAA1) as a primary target, the following diagram illustrates its position within the fatty acid beta-oxidation pathway, suggesting a potential point of modulation by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Methodological & Application
Application Notes and Protocols for (Z)-non-2-enyl 6-bromohexanoate in Affinity Purification
Abstract
This document provides a detailed protocol for the use of (Z)-non-2-enyl 6-bromohexanoate (B1238239) as a ligand in affinity purification. (Z)-non-2-enyl 6-bromohexanoate is a versatile molecule that can be immobilized on a solid support to selectively capture proteins of interest. Its utility as a biotin (B1667282) analogue allows for the purification of biotin-binding proteins and streptavidin conjugates[1]. Furthermore, the presence of a 6-bromohexanoate moiety enables covalent linkage to affinity matrices and potentially allows for the capture of proteins with nucleophilic residues. This protocol details the immobilization of the ligand onto an agarose (B213101) matrix, followed by a comprehensive procedure for affinity purification, including sample preparation, binding, washing, and elution steps.
Introduction
Affinity purification is a powerful technique for isolating a specific protein from a complex mixture based on a highly specific binding interaction[2][3][4][5][6]. The method relies on the immobilization of a ligand, or "bait," to a solid support, which then selectively binds the target protein, or "prey"[3][7][8]. This compound is a chemical compound that can be employed as a ligand in such procedures[1].
The structure of this compound features two key components for affinity applications:
-
A (Z)-non-2-enyl group: This lipophilic moiety can participate in non-covalent interactions with proteins.
-
A 6-bromohexanoate group: The terminal bromine atom serves as a reactive site for covalent immobilization onto a functionalized chromatography matrix. This alkyl halide can also potentially form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) on target proteins, enabling covalent capture strategies.
This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals to utilize this compound in affinity purification workflows.
Materials and Reagents
Table 1: Materials and Reagents
| Item | Supplier | Catalog No. | Notes |
| This compound | Chemical Supplier | 2230212-02-7 | |
| Thiol-activated Agarose Beads | G-Biosciences or similar | Varies | e.g., SulfoLink™ Coupling Resin |
| Dimethylformamide (DMF), Anhydrous | Major Chemical Supplier | Varies | |
| Diisopropylethylamine (DIPEA) | Major Chemical Supplier | Varies | |
| L-Cysteine | Major Chemical Supplier | Varies | For quenching |
| Sodium Chloride (NaCl) | Major Chemical Supplier | Varies | For buffers |
| Tris Base | Major Chemical Supplier | Varies | For buffers |
| Hydrochloric Acid (HCl) | Major Chemical Supplier | Varies | For pH adjustment |
| Sodium Dodecyl Sulfate (SDS) | Major Chemical Supplier | Varies | For elution |
| Dithiothreitol (DTT) | Major Chemical Supplier | Varies | For elution |
| Protease Inhibitor Cocktail | Major Chemical Supplier | Varies | |
| Cell Lysis Buffer | In-house preparation | See Table 2 | |
| Binding/Wash Buffer | In-house preparation | See Table 3 | |
| Elution Buffer | In-house preparation | See Table 4 | |
| Spin Columns | Laboratory Supplier | Varies | |
| End-over-end rotator | Laboratory Supplier | Varies | |
| Spectrophotometer | Laboratory Supplier | Varies |
Experimental Protocols
Immobilization of this compound to Thiol-Activated Agarose
This protocol describes the covalent attachment of this compound to a thiol-activated agarose resin via nucleophilic substitution, where the thiol groups on the resin displace the bromide on the ligand.
Workflow Diagram:
Caption: Workflow for immobilizing this compound.
Procedure:
-
Resin Preparation:
-
Transfer 1 mL of thiol-activated agarose bead slurry to a 2 mL spin column.
-
Centrifuge at 500 x g for 1 minute and discard the supernatant.
-
Wash the resin by adding 1.5 mL of anhydrous DMF, resuspending the beads, centrifuging, and discarding the supernatant. Repeat this wash step three times.
-
-
Ligand Coupling:
-
Prepare a 100 mM solution of this compound in anhydrous DMF.
-
In a separate tube, add 500 µL of the 100 mM ligand solution and 20 µL of DIPEA (acts as a base to facilitate the reaction).
-
Add the ligand-DIPEA mixture to the washed thiol-activated agarose beads.
-
Incubate on an end-over-end rotator for 16 hours at room temperature.
-
-
Washing and Quenching:
-
Centrifuge the resin at 500 x g for 1 minute and discard the supernatant containing unreacted ligand.
-
Wash the resin three times with 1.5 mL of anhydrous DMF.
-
To block any remaining unreacted thiol groups, add 1 mL of a 50 mM L-cysteine solution in Binding/Wash Buffer (see Table 3) and incubate for 2 hours at room temperature.
-
Wash the resin three times with 1.5 mL of Binding/Wash Buffer.
-
The ligand-coupled resin is now ready for use or can be stored in Binding/Wash Buffer with 0.02% sodium azide (B81097) at 4°C.
-
Affinity Purification of Target Proteins
This protocol outlines the procedure for capturing target proteins from a cell lysate using the prepared affinity resin.
Procedure:
-
Sample Preparation:
-
Prepare a cell lysate by resuspending a cell pellet in ice-cold Cell Lysis Buffer (see Table 2) containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding:
-
Equilibrate the ligand-coupled resin by washing with 1 mL of ice-cold Binding/Wash Buffer (see Table 3).
-
Add 1-5 mg of the clarified cell lysate to the equilibrated resin.
-
Incubate with gentle agitation on an end-over-end rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Centrifuge the resin at 500 x g for 1 minute and collect the supernatant (this is the "flow-through" fraction, which can be saved for analysis).
-
Wash the resin by adding 1 mL of ice-cold Binding/Wash Buffer, resuspending, and centrifuging. Discard the supernatant. Repeat this wash step four more times to ensure removal of non-specifically bound proteins.
-
-
Elution:
-
To elute the bound proteins, add 100-500 µL of Elution Buffer (see Table 4) to the resin.
-
Incubate at 95°C for 5-10 minutes.
-
Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant, which contains the eluted proteins.
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Table 2: Cell Lysis Buffer Composition
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Ionic strength |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent for cell lysis |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
Table 3: Binding/Wash Buffer Composition
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM - 500 mM | Ionic strength (higher salt reduces non-specific binding) |
| NP-40 or Triton X-100 | 0.1% (v/v) | Reduces non-specific hydrophobic interactions |
Table 4: Elution Buffer Composition
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 6.8 | 62.5 mM | Buffering agent |
| SDS | 2% (w/v) | Denaturing detergent to disrupt interactions |
| DTT | 100 mM | Reducing agent to break disulfide bonds |
| Glycerol | 10% (v/v) | Increases density for loading on gels |
| Bromophenol Blue | 0.01% (w/v) | Tracking dye |
Hypothetical Application: Investigating a Cysteine-Modifying Signaling Pathway
The bromohexanoate moiety of the ligand can potentially react with nucleophilic residues like cysteine. This makes it a tool for "activity-based protein profiling" to identify proteins with reactive cysteines that might be involved in specific signaling pathways, such as those regulated by redox modifications.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical pathway where Phosphatase B is a target.
In this hypothetical pathway, Reactive Oxygen Species (ROS) inhibit Phosphatase B by oxidizing a reactive cysteine residue. Under basal conditions, this cysteine is available to be covalently captured by the this compound resin. By comparing the captured proteins from ROS-treated and untreated cells, one could identify proteins like Phosphatase B that are regulated by redox-sensitive cysteine modifications.
Data Interpretation and Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of eluted protein | - Inefficient ligand immobilization- Low abundance of target protein- Binding conditions not optimal | - Confirm immobilization using a colorimetric assay for free thiols.- Increase the amount of starting cell lysate.- Optimize pH and salt concentration of the Binding/Wash Buffer. |
| High background of non-specific proteins | - Insufficient washing- Hydrophobic or ionic interactions with the resin | - Increase the number of wash steps.- Increase the salt concentration (e.g., up to 500 mM NaCl) and detergent concentration in the Wash Buffer. |
| Ligand leaching from the support | - Unstable covalent linkage | - Ensure anhydrous conditions were used during immobilization.- Consider a more stable linkage chemistry if the problem persists. |
Conclusion
The protocol outlined in these application notes provides a comprehensive framework for utilizing this compound in affinity purification experiments. The dual functionality of this ligand as both a biotin analogue and a reactive probe for nucleophilic residues makes it a valuable tool for a range of applications in protein biochemistry and drug discovery. By following the detailed methodologies for immobilization and purification, researchers can effectively isolate and identify proteins of interest from complex biological samples.
References
- 1. This compound CAS#: 2230212-02-7 [m.chemicalbook.com]
- 2. Affinity Purification | Proteintech [ptglab.com]
- 3. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. neb.com [neb.com]
- 5. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. goldbio.com [goldbio.com]
Application Notes and Protocols for Protein Labeling with (Z)-non-2-enyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional chemical probe designed for the targeted covalent modification of proteins. This reagent possesses two key features: an electrophilic 6-bromohexanoate moiety that can react with nucleophilic amino acid residues, and a (Z)-non-2-enyl group that can serve as a reporter tag or a point of attachment for other molecules. The alkyl bromide acts as an electrophilic "warhead" that forms a stable covalent bond, primarily with cysteine residues through alkylation of the thiol group.[1][2][3] This process of protein alkylation is a cornerstone of proteomics and chemical biology, enabling the study of protein function, structure, and interactions.[1][3]
The lipophilic (Z)-non-2-enyl chain can facilitate interactions with hydrophobic pockets of proteins and can be potentially used for subsequent detection or manipulation. This application note provides a detailed, step-by-step guide for the use of (Z)-non-2-enyl 6-bromohexanoate in protein labeling experiments, including reaction setup, purification of labeled proteins, and methods for analysis.
Principle of Reaction
The primary mechanism of protein labeling with this compound is nucleophilic substitution. The thiol group (-SH) of a cysteine residue, being a potent nucleophile, attacks the carbon atom attached to the bromine atom of the 6-bromohexanoate moiety. This results in the formation of a stable thioether bond and the displacement of the bromide ion. While cysteine is the most common target, other nucleophilic residues such as lysine, histidine, and methionine can also be modified, though generally at a slower rate and under specific pH conditions.[1][2]
Materials and Reagents
-
Protein of Interest (POI): Purified and at a known concentration (ideally >1 mg/mL).
-
This compound: Prepare a stock solution (e.g., 10-100 mM) in a compatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer at a pH range of 7.2-8.5. The pH can be optimized to favor the labeling of specific residues.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and make cysteine residues accessible.
-
Quenching Reagent: A thiol-containing compound like β-mercaptoethanol or excess DTT to stop the labeling reaction.
-
Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis to remove unreacted labeling reagent.
-
Analytical Tools: SDS-PAGE, Mass Spectrometry (MS), or other relevant techniques to confirm labeling.
Experimental Protocols
In-Solution Protein Labeling
This protocol is suitable for purified proteins in solution.
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent. For example, add DTT to a final concentration of 1-5 mM and incubate at 37°C for 30 minutes. Note: If reduction is performed, the reducing agent must be removed (e.g., using a desalting column) before adding the labeling reagent to prevent it from reacting with the probe. TCEP can often be used in the presence of the labeling reagent without prior removal.
-
-
Labeling Reaction:
-
Add the stock solution of this compound to the protein solution to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The reaction time may require optimization.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent. For example, add β-mercaptoethanol or DTT to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Remove the excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a pre-packed desalting column) or by dialysis against a suitable buffer.
-
-
Analysis and Storage:
-
Confirm the successful labeling of the protein using SDS-PAGE (which may show a slight shift in molecular weight) and/or mass spectrometry to determine the degree of labeling.
-
Store the labeled protein at -20°C or -80°C.
-
On-Bead Protein Labeling (for affinity-purified proteins)
This protocol is useful for labeling proteins that are immobilized on affinity beads.
-
Protein Immobilization:
-
Bind the protein of interest to the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash the beads extensively with a wash buffer to remove any unbound proteins.
-
-
Labeling Reaction:
-
Resuspend the beads in the reaction buffer.
-
Add the this compound stock solution to the bead slurry to the desired final concentration.
-
Incubate at room temperature for 1-4 hours with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with the reaction buffer to remove unreacted labeling reagent.
-
-
Elution:
-
Elute the labeled protein from the beads using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged proteins).
-
-
Analysis:
-
Analyze the eluted, labeled protein by SDS-PAGE and mass spectrometry.
-
Data Presentation
Quantitative data from labeling experiments should be summarized for clear interpretation.
Table 1: Optimization of Labeling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Excess of Probe | 10x | 50x | 100x |
| Reaction Time (hours) | 1 | 2 | 4 |
| Temperature (°C) | 25 | 25 | 37 |
| Degree of Labeling (MS) | 0.8 labels/protein | 1.5 labels/protein | 2.1 labels/protein |
| Protein Recovery (%) | 95% | 92% | 85% |
Table 2: Comparison of Labeled Residues (from Mass Spectrometry Data)
| Amino Acid Residue | Number of Labeled Sites |
| Cysteine | 2 |
| Lysine | 1 |
| Histidine | 0 |
Visualizations
Experimental Workflow
Caption: Workflow for in-solution protein labeling.
Reaction Mechanism
Caption: Alkylation of a cysteine residue.
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of the labeling reagent.
-
Increase the reaction time or temperature.
-
Ensure that disulfide bonds are fully reduced if cysteine labeling is desired.
-
Optimize the reaction pH (a slightly basic pH of 7.5-8.5 will favor deprotonation of the cysteine thiol, increasing its nucleophilicity).
-
-
Protein Precipitation:
-
The labeling reagent is hydrophobic; high concentrations may cause protein aggregation. Reduce the concentration of the labeling reagent.
-
Ensure the organic solvent concentration (from the probe stock solution) is low in the final reaction mixture (typically <5%).
-
-
Non-specific Labeling:
-
Decrease the reaction time or molar excess of the probe.
-
Lower the reaction pH to decrease the reactivity of other nucleophilic residues like lysine.
-
Conclusion
This compound is a versatile tool for the covalent modification of proteins. The protocols provided herein offer a starting point for researchers to label their proteins of interest. Optimization of the reaction conditions is often necessary to achieve the desired labeling efficiency and specificity for a particular protein. Successful labeling can be confirmed by standard analytical techniques, providing valuable insights for researchers in basic science and drug development.
References
Application of (Z)-non-2-enyl 6-bromohexanoate in live-cell imaging
Application Note: (Z)-non-2-enyl 6-bromohexanoate (B1238239)
Topic: Potential Application of (Z)-non-2-enyl 6-bromohexanoate in Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a biotin (B1667282) analogue that can be utilized as a protein cross-linking agent.[1] Its unique characteristic of binding less tightly to biotin-binding proteins, such as avidin (B1170675) and streptavidin, allows for easy displacement by biotin.[1] This property of reversible binding presents a potential application in advanced live-cell imaging techniques, particularly for dynamic studies requiring temporal control of fluorescent labeling. This document outlines a potential application and theoretical protocols for the use of a fluorescently labeled version of this compound in live-cell imaging.
Principle of Application
The proposed application leverages the reversible binding of a fluorescently conjugated this compound (herein referred to as "Probe-6BH") to streptavidin-tagged proteins of interest within living cells. A protein of interest (POI) is first genetically fused to streptavidin and expressed in the cells. The cells are then incubated with Probe-6BH, which binds to the streptavidin-POI, rendering it fluorescent. Due to the probe's moderate affinity, the fluorescent signal can be subsequently displaced by introducing a high concentration of biotin, allowing for pulse-chase experiments or the study of protein dynamics post-labeling.
Quantitative Data Summary
The following tables present hypothetical performance data for a fluorescent conjugate of this compound (Probe-6BH) based on typical characteristics of reversible binding probes used in live-cell imaging. These values should be considered as a starting point for experimental optimization.
Table 1: Recommended Staining Parameters for Probe-6BH
| Parameter | Recommended Value | Notes |
| Cell Type | Mammalian cells (e.g., HEK293, HeLa) | Optimization may be required for different cell lines. |
| Probe-6BH Concentration | 1-10 µM | Start with 5 µM and optimize based on signal-to-noise. |
| Incubation Time | 15-30 minutes | Longer times may increase non-specific binding. |
| Incubation Temperature | 37°C | Maintain physiological conditions. |
| Wash Steps | 2-3 times with pre-warmed PBS or media | Essential for removing unbound probe. |
| Displacing Agent | Biotin | --- |
| Biotin Concentration | 100-500 µM | A significant excess is needed for rapid displacement. |
Table 2: Photophysical & Performance Characteristics (Hypothetical)
| Property | Value | Notes |
| Excitation Wavelength (Max) | Dependent on attached fluorophore | e.g., ~488 nm for a fluorescein (B123965) conjugate |
| Emission Wavelength (Max) | Dependent on attached fluorophore | e.g., ~520 nm for a fluorescein conjugate |
| Signal Half-life (in presence of Biotin) | 5-15 minutes | Characterizes the kinetics of displacement. |
| Cell Permeability | Moderate to High | The ester moiety may enhance membrane passage. |
| Cytotoxicity (at 10 µM) | Low (<10% decrease in viability over 24h) | Should be empirically determined for the cell line in use. |
Experimental Protocols
Protocol 1: Live-Cell Labeling of Streptavidin-Tagged Proteins
This protocol describes the general procedure for labeling streptavidin-fusion proteins in live mammalian cells with a hypothetical fluorescent Probe-6BH.
Materials:
-
Mammalian cells expressing a Streptavidin-Protein of Interest (POI) fusion.
-
Culture medium (e.g., DMEM) supplemented with 10% FBS.
-
Phosphate-Buffered Saline (PBS).
-
Probe-6BH stock solution (e.g., 10 mM in DMSO).
-
Imaging dishes or plates (e.g., glass-bottom dishes).
Procedure:
-
Cell Seeding: Seed the cells expressing Streptavidin-POI onto imaging dishes and allow them to adhere and grow to 60-80% confluency.
-
Probe Preparation: Prepare a working solution of Probe-6BH in pre-warmed culture medium to the desired final concentration (e.g., 5 µM).
-
Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the Probe-6BH working solution to the cells. d. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed culture medium or PBS to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 2: Signal Displacement with Biotin
This protocol details the steps for displacing the bound Probe-6BH to quench the fluorescent signal.
Materials:
-
Labeled cells from Protocol 1.
-
Biotin stock solution (e.g., 100 mM in PBS or water).
-
Culture medium.
Procedure:
-
Image Baseline: Acquire baseline images of the labeled cells.
-
Prepare Displacement Solution: Prepare a working solution of biotin in pre-warmed culture medium (e.g., 200 µM).
-
Displacement: a. Remove the imaging medium from the cells. b. Add the biotin working solution to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the decrease in fluorescence as Probe-6BH is displaced by biotin.
Visualizations
Caption: Proposed mechanism of reversible labeling.
Caption: Experimental workflow for pulse-chase imaging.
References
Application Notes: (Z)-non-2-enyl 6-bromohexanoate for the Investigation of Protein Complexes
Introduction
(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional chemical probe designed for the identification and characterization of protein complexes. This molecule incorporates two key features: a (Z)-non-2-enyl group that can act as a recognition element for proteins that bind long-chain unsaturated lipids, and a 6-bromohexanoate group which serves as a reactive moiety for covalent modification of target proteins. The covalent nature of the interaction allows for the capture of both stable and transient protein complexes, which can then be analyzed by downstream proteomic techniques.
Principle and Proposed Mechanism of Action
The utility of (Z)-non-2-enyl 6-bromohexanoate as a chemical probe is predicated on a two-step mechanism. Initially, the long-chain unsaturated nonenyl moiety is hypothesized to facilitate the non-covalent association of the probe with the binding pockets of specific proteins, particularly those involved in lipid metabolism and signaling, such as fatty acid binding proteins (FABPs) or other lipid-sensing proteins. Following this initial binding, the electrophilic 6-bromohexanoate "warhead" can react with proximal nucleophilic amino acid residues (e.g., Cys, His, Lys) on the target protein or its interacting partners, forming a stable covalent bond. This covalent linkage enables the durable labeling and subsequent isolation of the protein and its associated complex. Chemical proteomics approaches, such as activity-based protein profiling (ABPP), utilize similar strategies with electrophilic probes to explore protein function directly in complex biological systems.
Applications
-
Target Identification and Validation: Identification of novel proteins that bind to long-chain unsaturated fatty acid esters.
-
Protein-Protein Interaction Mapping: Elucidation of the composition of protein complexes that are modulated by lipid binding.
-
Drug Discovery: Screening for and characterization of small molecules that may disrupt the formation of specific protein complexes by competing with the probe for binding.
-
Pathway Analysis: Investigation of signaling pathways that are regulated by lipid-protein interactions.
Advantages
-
Covalent Capture: The formation of a covalent bond allows for the isolation of low-affinity or transient protein interactions that might be lost during traditional pull-down experiments.
-
In-situ Labeling: The probe's potential membrane permeability allows for the labeling of proteins within a near-native cellular environment.
-
Specificity: The nonenyl group may confer specificity for a subset of proteins, reducing off-target effects.
Experimental Protocols
Protocol 1: In-situ Protein Labeling in Cultured Cells
This protocol describes the labeling of intracellular proteins with this compound in a mammalian cell line.
Materials:
-
This compound (Probe)
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
Protease and phosphatase inhibitor cocktail
-
Cell scrapers
-
Dry ice and ethanol (B145695) bath
Procedure:
-
Cell Culture: Culture cells to ~80-90% confluency in a T75 flask.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Treatment: a. Aspirate the culture medium and wash the cells once with pre-warmed PBS. b. Add fresh serum-free medium to the cells. c. Add the probe to the medium to a final concentration of 10-50 µM. For a negative control, add an equivalent volume of DMSO. d. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
Cell Lysis: a. After incubation, aspirate the medium and wash the cells twice with cold PBS. b. Add 1 mL of cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the labeled proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.
Protocol 2: Affinity Purification of Labeled Protein Complexes
For effective affinity purification, a next-generation version of the probe containing a reporter tag like biotin (B1667282) or an alkyne handle for click chemistry would be ideal. This protocol assumes the use of a hypothetical biotinylated version of the probe, "this compound-Biotin".
Materials:
-
Probe-labeled cell lysate (from Protocol 1)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea (B33335) in PBS)
-
Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them three times with PBS.
-
Binding: a. Add 50 µL of the washed bead slurry to 1 mg of the labeled cell lysate. b. Incubate for 1 hour at room temperature with gentle rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with 1 mL each of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash for 5 minutes with rotation.
-
Elution: a. After the final wash, add 50 µL of Elution Buffer to the beads. b. Incubate at 95°C for 10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the purified protein complexes.
Protocol 3: Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Precipitation: Precipitate the eluted proteins using a methanol-chloroform precipitation method to remove interfering substances.
-
In-solution Digestion: a. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). b. Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide. c. Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
Data Presentation
Table 1: Hypothetical Quantitative Proteomic Data from Affinity Purification-Mass Spectrometry
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Function |
| P05413 | FABP4 | 15.2 | <0.001 | Fatty acid binding |
| Q01469 | ACSL1 | 8.5 | <0.005 | Long-chain fatty acid-CoA ligase |
| P30084 | HMGCS1 | 6.1 | <0.01 | Ketogenesis |
| P14618 | HSD17B4 | 4.3 | <0.01 | Peroxisomal beta-oxidation |
| P04035 | HMGCR | 3.8 | <0.05 | Cholesterol biosynthesis |
Visualizations
Caption: Proposed mechanism of protein complex labeling by this compound.
Application Notes and Protocols for (Z)-non-2-enyl 6-bromohexanoate in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-non-2-enyl 6-bromohexanoate (B1238239) is a bifunctional chemical probe with potential applications in chemical biology and drug discovery. Its unique structure, comprising a lipophilic (Z)-non-2-enyl tail and an electrophilic 6-bromohexanoate headgroup, makes it a valuable tool for investigating protein-lipid interactions and for the discovery of novel protein targets. The bromohexanoate moiety can act as a covalent modifier of nucleophilic amino acid residues such as cysteine, lysine, and histidine, enabling its use in activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors. This document provides detailed application notes and experimental protocols for the use of (Z)-non-2-enyl 6-bromohexanoate in chemoproteomic workflows.
Principle of Action
This compound functions as a covalent probe that can be used to identify and characterize proteins that interact with lipids or possess a reactive nucleophile within a hydrophobic binding pocket. The (Z)-non-2-enyl group mimics a lipid-like structure, potentially directing the molecule to lipid-binding proteins or enzymes involved in lipid metabolism. Upon binding, the electrophilic 6-bromohexanoate group can covalently react with a nearby nucleophilic amino acid residue, forming a stable thioether or amino-ester bond. This irreversible labeling allows for the subsequent identification and characterization of the target protein.
Applications
-
Activity-Based Protein Profiling (ABPP): this compound can be employed as an activity-based probe to identify novel enzymes with reactive nucleophiles in their active sites. This is particularly relevant for enzymes that process lipid substrates.
-
Covalent Ligand Screening: The compound can be used in fragment-based or high-throughput screening campaigns to identify proteins that are covalently modified, providing starting points for the development of targeted covalent inhibitors.
-
Identification of Lipid-Binding Proteins: Due to its lipid-like tail, this probe can be used to "fish" for and identify proteins that bind to fatty acids or other lipid molecules.
-
Target Validation: Once a protein of interest is identified, this probe can be used to study the functional consequences of covalent modification, aiding in target validation efforts.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound
This table presents illustrative quantitative data that could be generated when characterizing the interaction of this compound with a hypothetical lipid-metabolizing enzyme, "Lipidase X".
| Parameter | Value | Experimental Method |
| k_inact/K_i | 1500 M⁻¹s⁻¹ | In vitro enzyme kinetics assay |
| IC₅₀ (30 min pre-incubation) | 5.2 µM | Fluorescence-based activity assay |
| Target Residue | Cys-123 | Mass Spectrometry (Peptide Mapping) |
| Cellular Target Occupancy (EC₅₀) | 12.5 µM | Competitive ABPP in HEK293T cells |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Representative Protein Hits from a Chemoproteomic Experiment
This table lists potential protein targets that could be identified in a competitive ABPP experiment in a relevant cell line (e.g., a cancer cell line with altered lipid metabolism) using this compound.
| Protein Target | UniProt ID | Fold Enrichment (Probe vs. DMSO) | Putative Function |
| Fatty Acid Binding Protein 5 | P51160 | 8.5 | Lipid transport |
| Peroxisome Proliferator-Activated Receptor Gamma | P37231 | 6.2 | Nuclear receptor, lipid metabolism |
| Thioesterase Superfamily Member 2 | Q96B59 | 5.8 | Hydrolase activity |
| Acyl-CoA Synthetase Long-Chain Family Member 4 | O60488 | 4.1 | Fatty acid metabolism |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In-Solution Protein Labeling with this compound
This protocol describes the labeling of a purified protein or a complex protein lysate in solution.
Materials:
-
Purified protein or cell lysate
-
This compound (stock solution in DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Dithiothreitol (DTT) for quenching (optional)
-
SDS-PAGE loading buffer
-
Coomassie stain or Western blot reagents
Procedure:
-
Protein Preparation: Prepare the protein sample in Labeling Buffer to a final concentration of 1-2 mg/mL.
-
Probe Addition: Add this compound from the DMSO stock to the protein sample. A typical starting concentration is 10-100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add DTT to a final concentration of 10 mM to quench any unreacted probe.
-
Sample Preparation for Analysis: Add SDS-PAGE loading buffer to the labeled protein sample and heat at 95°C for 5 minutes.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by Coomassie staining or by Western blot using an antibody against the protein of interest or a tag, if applicable. A shift in molecular weight or a decrease in the intensity of the unmodified protein band may indicate covalent labeling.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to identify the cellular targets of this compound in a competitive format using a broad-spectrum covalent probe with a reporter tag (e.g., an alkyne-functionalized probe for click chemistry).
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
This compound
-
Broad-spectrum alkyne-functionalized covalent probe (e.g., iodoacetamide-alkyne)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin agarose (B213101) beads
-
Proteomics-grade trypsin
-
Buffers for protein digestion and mass spectrometry analysis
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours in serum-free media.
-
Probe Labeling: Add the alkyne-functionalized covalent probe to the cells at a final concentration of 10-50 µM and incubate for an additional 30 minutes.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease inhibitors.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Enrichment of Labeled Proteins: Incubate the biotinylated proteome with streptavidin agarose beads to enrich for the labeled proteins.
-
On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides. Proteins that show a dose-dependent decrease in labeling by the alkyne probe in the presence of this compound are considered potential targets.
Visualizations
Caption: Competitive ABPP workflow for target identification.
Caption: Covalent inhibition of a target protein's signaling.
Conclusion
This compound is a promising chemical probe for the exploration of protein-lipid interactions and the discovery of novel covalent ligands. The protocols and conceptual frameworks provided here serve as a guide for researchers to design and execute experiments aimed at identifying and validating the protein targets of this molecule. Due to the inherent reactivity of the bromohexanoate warhead, appropriate controls and careful optimization of experimental conditions are crucial for obtaining reliable and interpretable results.
Application Notes and Protocols for (Z)-non-2-enyl 6-bromohexanoate in Mapping Protein Interaction Interfaces
Disclaimer: As of late 2025, there is no specific scientific literature detailing the use of (Z)-non-2-enyl 6-bromohexanoate (B1238239) for mapping protein interaction interfaces. The following application notes and protocols are hypothetical and constructed based on the chemical properties of the molecule and established methodologies for covalent labeling and mass spectrometry-based proteomics. Researchers should exercise caution and perform thorough validation when adapting these protocols for this specific compound.
Introduction
(Z)-non-2-enyl 6-bromohexanoate is a bifunctional molecule containing a terminal bromoalkane, which can serve as a reactive electrophile for covalent modification of nucleophilic amino acid residues on proteins, and a long lipophilic chain. In theory, this compound could be utilized as a chemical probe to map protein interaction interfaces through covalent labeling-mass spectrometry (CL-MS) techniques. The principle of this approach is that residues at a protein-protein interaction interface are shielded from the solvent and, therefore, from modification by a covalent labeling reagent. By comparing the modification pattern of a protein in its free and complexed states, one can identify the residues that are protected upon complex formation, thereby mapping the interaction interface.
Principle of the Method
The workflow for using this compound to map protein interaction interfaces involves several key steps:
-
Incubation: The target protein (in its free form) and the protein complex are incubated separately with this compound. The bromo- moiety can react with nucleophilic residues such as cysteine, histidine, lysine, and methionine.
-
Quenching: The labeling reaction is stopped by adding a quenching reagent.
-
Proteolytic Digestion: The labeled proteins are denatured and digested into smaller peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and the specific sites of modification.
-
Data Analysis: The modification data from the free and complexed states of the protein are compared to identify residues with significantly reduced modification in the complexed state. These residues are inferred to be part of the interaction interface.
Experimental Workflow
Caption: Experimental workflow for mapping protein interaction interfaces.
Detailed Protocols
Protocol 1: Covalent Labeling of Protein Samples
Materials:
-
Purified target protein (Protein A)
-
Purified interacting partner protein (Protein B)
-
This compound stock solution (100 mM in DMSO)
-
Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare two sets of samples:
-
Free Protein A: Dilute Protein A to a final concentration of 10 µM in Labeling Buffer.
-
Protein A-B Complex: Mix Protein A and Protein B in a 1:1.2 molar ratio to a final concentration of 10 µM Protein A in Labeling Buffer. Incubate at room temperature for 30 minutes to allow complex formation.
-
-
Add this compound to each sample to a final concentration of 1 mM.
-
Incubate the reactions at room temperature for 1 hour with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Proceed immediately to protein digestion (Protocol 2).
Protocol 2: In-solution Protein Digestion
Materials:
-
Labeled protein samples from Protocol 1
-
Denaturation Buffer (8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (100 mM DTT)
-
Alkylating agent (200 mM Iodoacetamide)
-
Trypsin (mass spectrometry grade, e.g., 1 mg/mL stock)
-
Digestion Buffer (50 mM Tris-HCl, pH 8.0)
-
Formic acid
Procedure:
-
Add 4 volumes of Denaturation Buffer to the labeled protein samples.
-
Add the reducing agent to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
Cool the samples to room temperature. Add the alkylating agent to a final concentration of 20 mM. Incubate in the dark at room temperature for 20 minutes.
-
Dilute the samples 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Add trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C overnight (12-16 hours).
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide samples using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.
-
Dry the samples in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Interpretation
Instrumentation:
-
High-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 75 µm x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-40% B over 60 minutes
-
MS1 Resolution: 60,000
-
MS2 Resolution: 15,000
-
Data-Dependent Acquisition: Top 20 most intense precursor ions selected for HCD fragmentation.
Data Analysis:
-
Perform a database search of the raw MS data against a protein sequence database containing the sequences of Protein A and Protein B.
-
Use a search algorithm that allows for variable modifications, specifying the mass shift corresponding to the addition of this compound (minus HBr) on potential nucleophilic residues.
-
Quantify the extent of modification for each identified site by comparing the peak areas of the modified and unmodified peptides.
-
Calculate the change in modification occupancy for each site between the free and complexed states of Protein A.
-
Residues showing a significant decrease in modification in the complexed state are considered to be protected and are likely part of the interaction interface.
Data Presentation
Table 1: Hypothetical Quantitative Data for Protein A Modification
| Peptide Sequence | Modified Residue | Modification Occupancy (Free Protein A) | Modification Occupancy (Protein A-B Complex) | Fold Change (Complex/Free) |
| ILE-VAL-HIS-SER-GLY-ARG | His-123 | 85% | 15% | 0.18 |
| TYR-PHE-CYS-ALA-MET-LYS | Cys-145 | 92% | 88% | 0.96 |
| LEU-GLN-LYS-ASP-PHE-ARG | Lys-158 | 78% | 22% | 0.28 |
| VAL-ALA-MET-PRO-GLN-ILE-LYS | Met-189 | 65% | 60% | 0.92 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in identifying the interaction interface based on differential modification.
Caption: Logic for identifying interface residues.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low modification observed | Reagent is not reactive enough under the experimental conditions. | Increase incubation time, temperature, or reagent concentration. Optimize buffer pH. |
| Target protein has few accessible nucleophilic residues. | Use a different covalent labeling reagent with a different reactivity profile. | |
| High background modification | Reagent is too reactive, leading to non-specific labeling and protein precipitation. | Decrease reagent concentration or incubation time. |
| Poor sequence coverage in MS | Inefficient protein digestion. | Optimize digestion protocol (e.g., different enzyme, longer digestion time). |
| Sample loss during preparation. | Use low-binding tubes and optimize desalting protocol. | |
| No significant change in modification between free and complex states | The interaction does not significantly alter the accessibility of the modified residues. | The probe may not be suitable for this specific protein-protein interaction. |
| The protein complex is not stable under the labeling conditions. | Confirm complex formation by an orthogonal method (e.g., size-exclusion chromatography). |
Troubleshooting & Optimization
Technical Support Center: Optimizing (Z)-non-2-enyl 6-bromohexanoate Cross-linking Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cross-linking efficiency of (Z)-non-2-enyl 6-bromohexanoate (B1238239).
Troubleshooting Guide
This guide addresses common issues encountered during cross-linking experiments with (Z)-non-2-enyl 6-bromohexanoate.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cross-linking | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. 2. Inactive Cross-linker: Hydrolysis or degradation of the bromohexanoate group. 3. Low Protein Concentration: Insufficient proximity of target residues for cross-linking. 4. Inaccessible Target Residues: Nucleophilic amino acids (e.g., Cysteine, Lysine, Histidine) are buried within the protein structure. 5. Incompatible Buffer Components: Presence of nucleophiles (e.g., Tris, azide) that compete with the protein for reaction. | 1. Optimization of Reaction Parameters: Systematically vary the pH (6.5-8.5), temperature (4-37°C), and incubation time (30 minutes to overnight). 2. Use Fresh Reagent: Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. 3. Increase Protein Concentration: If possible, increase the concentration of the target protein(s) to favor intermolecular cross-linking. 4. Protein Denaturation/Unfolding: Consider using mild denaturants (e.g., low concentrations of urea (B33335) or guanidinium (B1211019) chloride) to expose buried residues. This should be done with caution to not completely denature the protein. 5. Buffer Exchange: Use a non-nucleophilic buffer such as HEPES, PBS, or bicarbonate/carbonate buffer. |
| High Levels of Monolinks (Single-sided Reaction) | 1. Stoichiometry: Molar excess of the cross-linker. 2. Hydrolysis of the Cross-linker: The bromo- group hydrolyzes after reacting with the first protein. | 1. Optimize Cross-linker Concentration: Perform a titration experiment to determine the optimal molar ratio of cross-linker to protein. Start with a 10- to 50-fold molar excess and adjust as needed. 2. Control Reaction Time: Shorter incubation times may reduce the chance of hydrolysis. |
| Protein Aggregation/Precipitation | 1. Excessive Cross-linking: High concentrations of the cross-linker can lead to large, insoluble protein aggregates. 2. Hydrophobicity of the Cross-linker: The non-polar nature of the (Z)-non-2-enyl group might reduce the solubility of the modified protein. | 1. Reduce Cross-linker Concentration: Use a lower molar excess of the cross-linker. 2. Modify Buffer Conditions: Include solubility-enhancing additives like arginine or glycerol (B35011) in the reaction buffer. |
| Non-specific Cross-linking | 1. High Reactivity of the Cross-linker: Reaction with numerous surface-exposed nucleophilic residues. | 1. Adjust pH: Lowering the pH can decrease the nucleophilicity of certain amino acid side chains (e.g., lysine), potentially increasing specificity. 2. Shorter Reaction Time: Limit the incubation time to favor reactions with the most reactive and proximal residues. |
| Difficulty in Analyzing Cross-linked Products by Mass Spectrometry | 1. Complex Peptide Mixtures: The cross-linker is not cleavable, making the identification of cross-linked peptides challenging. 2. Low Abundance of Cross-linked Peptides: Inefficient cross-linking results in a low signal for the desired products. | 1. Use Specialized Software: Employ specialized software designed for the analysis of non-cleavable cross-linking data. 2. Enrichment Strategies: Consider using affinity purification methods if one of the protein partners is tagged. |
Frequently Asked Questions (FAQs)
Q1: What is the reactive group in this compound and which amino acids does it target?
A1: The primary reactive group is the 6-bromohexanoate moiety. The bromine atom is a leaving group that is susceptible to nucleophilic substitution by electron-rich side chains of amino acids. Based on the reactivity of similar alkyl halides, the primary targets are the side chains of Cysteine (thiol group) , which is highly nucleophilic. Other potential targets include the side chains of Lysine (ε-amino group) , Histidine (imidazole ring) , Aspartate (carboxyl group) , Glutamate (carboxyl group) , Serine (hydroxyl group) , Threonine (hydroxyl group) , and Tyrosine (phenolic hydroxyl group) [1]. The reactivity is generally highest with Cysteine.
Q2: What is the role of the (Z)-non-2-enyl group?
A2: The (Z)-non-2-enyl group primarily acts as a spacer arm that separates the reactive bromohexanoate group from a potential second reactive site or serves to modulate the hydrophobicity and conformational flexibility of the cross-linker. The cis-configuration of the double bond will impart a specific bend in the spacer arm. The double bond itself is generally less reactive towards amino acid side chains under typical physiological conditions compared to the alkyl bromide, but it could potentially undergo side reactions under certain conditions (e.g., in the presence of radical initiators, which are not typically used in these experiments).
Q3: How should I prepare and store this compound?
A3: It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution should be prepared fresh before each experiment to minimize hydrolysis of the bromoalkanoate. For short-term storage, aliquots of the stock solution can be stored at -20°C or -80°C, protected from moisture.
Q4: What are the optimal reaction conditions for cross-linking?
A4: The optimal conditions are highly dependent on the specific proteins being cross-linked. However, a good starting point is:
-
pH: 7.0 - 8.5 (e.g., in HEPES or phosphate (B84403) buffer).
-
Temperature: Room temperature (around 25°C) for 1-2 hours, or 4°C for overnight incubation.
-
Molar Ratio: A 20- to 100-fold molar excess of the cross-linker over the protein. It is crucial to perform optimization experiments by varying these parameters to find the ideal conditions for your specific system.
Q5: How can I quench the cross-linking reaction?
A5: The reaction can be quenched by adding a small molecule with a highly reactive nucleophile to consume the excess cross-linker. Examples include dithiothreitol (DTT) or β-mercaptoethanol if targeting cysteine residues, or a high concentration of a primary amine like Tris or glycine if other nucleophiles are the intended targets.
Experimental Protocols
General Protocol for Protein Cross-linking with this compound
This protocol provides a general starting point. Optimization will be required for specific applications.
Materials:
-
Purified protein(s) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE materials
-
Mass spectrometer and appropriate columns for analysis
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a buffer free of extraneous nucleophiles. If necessary, perform a buffer exchange. The protein concentration should ideally be in the low micromolar range (e.g., 1-10 µM).
-
Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.
-
Cross-linking Reaction: a. Add the desired molar excess of the cross-linker stock solution to the protein sample. For example, to achieve a 50-fold molar excess for a 10 µM protein solution, add the cross-linker to a final concentration of 500 µM. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM). Incubate for an additional 15-30 minutes at room temperature.
-
Analyze Results: a. SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to cross-linked species. b. Mass Spectrometry: For detailed analysis of cross-linked sites, the sample can be proteolytically digested (e.g., with trypsin) and analyzed by LC-MS/MS. Specialized software is required for the identification of peptides cross-linked with a non-cleavable reagent.
Data Presentation
The following tables illustrate how to present data from optimization experiments. The values provided are hypothetical and should be replaced with experimental data.
Table 1: Effect of pH on Cross-linking Efficiency
| pH | Monomer (%) | Dimer (%) | Higher-order Aggregates (%) |
| 6.5 | 85 | 10 | 5 |
| 7.0 | 70 | 25 | 5 |
| 7.5 | 50 | 45 | 5 |
| 8.0 | 40 | 50 | 10 |
| 8.5 | 35 | 45 | 20 |
| Quantification based on densitometry of SDS-PAGE gel bands. |
Table 2: Effect of Cross-linker:Protein Molar Ratio on Cross-linking Efficiency (at pH 7.5)
| Molar Ratio (Cross-linker:Protein) | Monomer (%) | Dimer (%) | Higher-order Aggregates (%) |
| 10:1 | 90 | 10 | 0 |
| 25:1 | 75 | 20 | 5 |
| 50:1 | 50 | 45 | 5 |
| 100:1 | 30 | 50 | 20 |
| 200:1 | 15 | 45 | 40 |
| Quantification based on densitometry of SDS-PAGE gel bands. |
Visualizations
Caption: Experimental workflow for protein cross-linking.
Caption: Proposed reaction mechanism for cross-linking.
References
Troubleshooting non-specific binding with (Z)-non-2-enyl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues that may be encountered when using (Z)-non-2-enyl 6-bromohexanoate (B1238239) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-non-2-enyl 6-bromohexanoate and what are its common applications?
This compound is a chemical compound with the CAS number 2230212-02-7.[1][2] It is described as an analogue of Biotin and can be used as a protein cross-linking agent.[1] Its utility has been noted in the preparation of agarose (B213101) matrices for the affinity-based isolation of streptavidin-fluorophore conjugates, as it binds less tightly to biotin-binding proteins like avidin (B1170675) and is easily displaced by Biotin.[1]
Q2: What is non-specific binding and why is it a concern in my experiments?
Q3: What are the primary causes of non-specific binding?
Non-specific binding is often driven by several types of molecular interactions:[3][9]
-
Hydrophobic interactions: The compound may adhere to hydrophobic surfaces on microplates, beads, or other proteins.
-
Ionic or electrostatic interactions: Charged regions of the compound can interact with oppositely charged surfaces or molecules.
-
High analyte concentration: Using an excessively high concentration of this compound can increase the likelihood of low-affinity, non-specific interactions.[10]
Troubleshooting Non-Specific Binding
This section provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your assays.
Initial Assessment of Non-Specific Binding
The first step is to determine the extent of non-specific binding in your current assay setup.
Experimental Protocol: Assessing Non-Specific Binding
-
Negative Control: Prepare a control sample that includes all assay components except the specific target molecule (e.g., uncoated microplate wells, beads without the target protein).
-
Analyte Incubation: Add this compound to these negative control samples at the same concentration used in your experimental samples.
-
Standard Procedure: Follow your standard assay protocol for incubation, washing, and signal detection.
-
Analysis: A high signal in the negative control is a direct indication of non-specific binding to the assay surface or other components.
Strategies to Reduce Non-Specific Binding
Based on the initial assessment, the following strategies can be employed to mitigate non-specific binding.
1. Optimize Blocking Conditions
Blocking unoccupied sites on the assay surface is a critical step to prevent the non-specific adherence of your compound.[6][7][11]
Common Blocking Agents
| Blocking Agent | Typical Concentration | Buffer | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS | A common and effective choice for many applications.[6][11] |
| Non-fat Dry Milk | 3-5% (w/v) | PBS or TBS | A cost-effective alternative, but not suitable for assays with biotin-avidin systems or phosphoprotein detection.[6][8][11] |
| Casein | 1-3% (w/v) | PBS or TBS | Can be useful when working with phosphoproteins.[6] |
| Polyvinylpyrrolidone (PVP) | 0.5-2% (w/v) | PBS or TBS | A synthetic polymer that can be effective, especially for smaller molecules.[11] |
Experimental Protocol: Optimizing Blocking
-
Prepare Buffers: Prepare a set of blocking buffers with different blocking agents and concentrations (e.g., 1%, 3%, 5% BSA in PBST; 5% non-fat dry milk in TBST).
-
Block Surface: In a multi-well plate, coat wells with your target, then block different wells with each of the prepared blocking buffers. Include a "no block" control.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Wash: Wash the wells thoroughly with your wash buffer.
-
Add Analyte: Add this compound to all wells at a concentration known to cause non-specific binding.
-
Detect Signal: Follow your standard detection protocol and compare the background signal across the different blocking conditions to identify the most effective one.
2. Modify Assay and Wash Buffers
Adjusting the composition of your buffers can disrupt the forces causing non-specific binding.[3]
Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Non-ionic Detergents | ||
| Tween-20 | 0.05 - 0.2% (v/v) | Reduces hydrophobic interactions.[3][10][12] |
| Triton X-100 | 0.05 - 0.2% (v/v) | Reduces hydrophobic interactions. |
| Salt Concentration | ||
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Reduces ionic interactions by shielding charges.[3] |
Experimental Protocol: Buffer Optimization
-
Prepare Buffers: Prepare a series of assay buffers containing varying concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20) and another series with varying salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl).
-
Run Assay: Using your optimized blocking protocol, perform your assay with these different buffer conditions. Include a blank control (no target) for each buffer.
-
Measure Background: Measure the signal in the blank wells for each buffer condition to determine which composition minimizes non-specific binding without significantly affecting specific binding.
3. Optimize Washing Steps
Insufficient washing can leave unbound this compound in the assay system, contributing to high background.
Troubleshooting Washing Steps
-
Increase Wash Volume: Ensure the entire surface of the well or bead is thoroughly washed.
-
Increase Number of Washes: Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase Incubation Time of Wash: Allow the wash buffer to incubate for a short period (e.g., 1-5 minutes) during each wash step to help dissociate non-specifically bound molecules.
-
Include Detergent in Wash Buffer: Always include a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffer.[6]
Visualizing Workflows and Logic
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A systematic workflow for troubleshooting and optimizing assays to reduce non-specific binding.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the root causes of high background signals in binding assays.
References
- 1. This compound CAS#: 2230212-02-7 [m.chemicalbook.com]
- 2. 2230212-02-7|(Z)-Non-2-en-1-yl 6-bromohexanoate|BLD Pharm [bldpharm.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Preventing hydrolysis of (Z)-non-2-enyl 6-bromohexanoate in solution
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of (Z)-non-2-enyl 6-bromohexanoate (B1238239) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is my (Z)-non-2-enyl 6-bromohexanoate sample degrading?
A: Ester hydrolysis is a chemical reaction in which a water molecule breaks one of the bonds in an ester, resulting in the formation of a carboxylic acid and an alcohol.[1][2] In the case of this compound, this degradation process yields 6-bromohexanoic acid and (Z)-non-2-en-1-ol. This reaction is often catalyzed by the presence of acids (H+) or bases (OH-), and its rate is influenced by factors such as pH, temperature, and the solvent used.[3][4][5] The presence of water is a prerequisite for this reaction to occur.[1][6]
Below is a diagram illustrating the hydrolysis reaction.
Caption: Hydrolysis of this compound into its constituent acid and alcohol.
Q2: Which experimental factors have the most significant impact on the stability of my compound?
A: The primary factors influencing the rate of hydrolysis are pH, temperature, and the choice of solvent.
-
pH: The rate of ester hydrolysis is directly related to the pH of the solution.[2] It is typically slowest in a neutral to slightly acidic pH range (around pH 4-6) and is significantly accelerated under strongly acidic or, particularly, basic conditions (a reaction often called saponification).[4][7]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.[4] Therefore, storing solutions at lower temperatures can significantly slow down degradation.
-
Solvent: The polarity of the solvent and its ability to solvate the reactants and the transition state can affect the hydrolysis rate.[8][9] Using anhydrous (dry) aprotic solvents is the most effective way to prevent hydrolysis by eliminating the necessary water reactant.
The following table summarizes the expected impact of these factors on the stability of this compound, based on general principles of ester chemistry.
| Factor | Condition | Expected Impact on Hydrolysis Rate | Stability Recommendation |
| pH | pH < 4 | Increased (Acid-catalyzed) | Avoid strongly acidic conditions. |
| pH 4 - 6 | Minimal | Optimal Range for Aqueous Buffers. | |
| pH > 7 | Significantly Increased (Base-catalyzed) | Avoid neutral and basic conditions. | |
| Temperature | 4°C | Slow | Recommended for short to medium-term storage. |
| 25°C (RT) | Moderate | Suitable for short-term experimental use only. | |
| 40°C | Fast | Avoid elevated temperatures. | |
| Solvent | Aprotic (e.g., Anhydrous DMSO, THF) | Negligible | Highly Recommended for Stock Solutions. |
| Protic (e.g., Methanol, Ethanol) | Moderate (can contain water) | Use anhydrous grades and limit exposure time. | |
| Aqueous Buffers | Dependent on pH and Temperature | Use only when necessary for the experiment. |
Troubleshooting Guide
Problem: My compound shows significant degradation after being dissolved.
This decision tree can help you troubleshoot the source of hydrolysis and identify a solution.
Caption: Troubleshooting decision tree for preventing hydrolysis of the target compound.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the stability of this compound over time.
Objective: To determine the rate of hydrolysis under specific conditions (e.g., in an aqueous buffer at 25°C).
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN) or DMSO for stock solution
-
Phosphate buffer (pH 5.0, 50 mM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Workflow Diagram:
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. carbodiimide.com [carbodiimide.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry Analysis of (Z)-non-2-enyl 6-bromohexanoate Cross-Linked Peptides
Welcome to the technical support center for the analysis of peptides cross-linked with (Z)-non-2-enyl 6-bromohexanoate (B1238239). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-non-2-enyl 6-bromohexanoate and how does it function as a cross-linker?
This compound is a novel heterobifunctional cross-linking agent. The 6-bromohexanoate moiety is an alkylating agent that covalently reacts with nucleophilic amino acid side chains, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, and to a lesser extent, the carboxyl groups of aspartate and glutamate, and the amino group of lysine. The (Z)-non-2-enyl group provides a hydrophobic spacer arm. The reactivity of the alkene is generally low under typical biological conditions unless specific activation methods like UV photo-initiation are employed, which is beyond the scope of this guide. This guide will focus on the challenges arising from the bromohexanoate reactivity.
Q2: What is the exact mass of the this compound modification?
The monoisotopic mass of the intact this compound cross-linker is 290.1198 u (for the 79Br isotope) and 292.1177 u (for the 81Br isotope). When it reacts with a peptide, it displaces a hydrogen atom from the reactive amino acid side chain. Therefore, the mass modification to the peptide will be the mass of the cross-linker minus the mass of a proton (H+).
Q3: What are the most common challenges encountered when analyzing peptides cross-linked with this compound?
The most common challenges include:
-
Low reaction efficiency and side reactions: The alkylation reaction may be slow or incomplete, leading to a low yield of cross-linked peptides. Side reactions, such as hydrolysis of the bromoalkane, can also occur.
-
Complex data analysis: As a non-cleavable cross-linker, it creates complex MS/MS spectra containing fragment ions from both cross-linked peptides, which complicates spectral interpretation[1][2].
-
Hydrophobicity of the cross-linked peptides: The long non-enyl chain increases the hydrophobicity of the modified peptides, which can lead to poor solubility, aggregation, and difficult chromatographic separation.
-
Isotopic complexity: The presence of bromine, with its two abundant isotopes (79Br and 81Br), creates a characteristic isotopic pattern that can complicate precursor ion selection and fragment matching if not properly handled by the analysis software[3].
-
Low abundance of cross-linked species: Cross-linked peptides are often present in much lower concentrations than their linear, unmodified counterparts, making their detection and identification challenging[4][5].
Troubleshooting Guides
Problem 1: Low Identification Rate of Cross-Linked Peptides
Symptoms:
-
Few or no cross-linked peptides are identified by the search software.
-
The majority of identified peptides are unmodified or show "dead-end" modifications (the cross-linker is attached to only one peptide).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Cross-Linking Reaction | Optimize the cross-linking reaction conditions, including the molar ratio of the cross-linker to the protein, incubation time, temperature, and pH. |
| Low Abundance of Cross-Linked Peptides | Incorporate an enrichment step after enzymatic digestion to increase the relative concentration of cross-linked peptides. Common methods include size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX)[2][5][6]. |
| Poor Chromatographic Separation | Due to the hydrophobicity of the cross-linker, modified peptides may elute very late or not at all from standard reversed-phase columns. Use a shallower gradient for the organic solvent, or a column with a different stationary phase (e.g., a longer alkyl chain or a phenyl-hexyl phase). |
| Inadequate MS/MS Fragmentation | This compound is a non-cleavable cross-linker. Use a higher-energy fragmentation method like HCD (Higher-energy Collisional Dissociation) with stepped collision energy to ensure sufficient fragmentation of both peptide backbones[7][8]. |
| Incorrect Search Parameters | Ensure that the mass of the cross-linker and the potential modification sites (e.g., C, H, D, E, K) are correctly specified in the search software. Account for the mass of both bromine isotopes. |
Problem 2: Complex and Unassignable MS/MS Spectra
Symptoms:
-
MS/MS spectra are noisy with many unassigned peaks.
-
The search software fails to identify a significant number of high-quality spectra from potential cross-linked peptide precursors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Chimeric Spectra | The MS/MS spectrum is a mixture of fragments from both cross-linked peptides[1]. This is inherent to non-cleavable cross-linkers. Use specialized cross-link analysis software like pLink, xQuest, or MeroX that are designed to handle such complex spectra[2][9][10]. |
| Co-eluting Species | A cross-linked peptide precursor may be co-eluting with other peptides of a similar mass-to-charge ratio. Improve chromatographic separation by using a longer column or a shallower gradient. |
| Low Signal-to-Noise Ratio | The low abundance of the cross-linked peptide results in a weak signal[4]. Increase the amount of sample injected or optimize the enrichment protocol. |
| Bromine Isotopic Pattern | The isotopic pattern of bromine-containing fragments can confuse search algorithms that are not configured to handle it. Ensure your software can recognize and correctly assign these isotopic peaks. Some advanced algorithms can use this pattern to their advantage for identifying cross-linker-containing fragments[3]. |
Experimental Protocols
Protocol 1: In-solution Digestion of Cross-linked Proteins
This protocol describes the enzymatic digestion of a protein sample after cross-linking with this compound.
Materials:
-
Cross-linked protein sample
-
Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 10 mM DTT (Dithiothreitol)
-
Alkylating agent: 55 mM iodoacetamide (B48618)
-
Trypsin (mass spectrometry grade)
-
Quenching solution: 10% formic acid
Procedure:
-
Denaturation and Reduction: Denature the cross-linked protein sample by adding the denaturation buffer. Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C[11].
-
Alkylation: Alkylate the free cysteine residues by adding iodoacetamide and incubating for 45 minutes in the dark at room temperature.
-
Dilution and Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column before proceeding to enrichment or LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound cross-linked peptides.
Troubleshooting Logic
Caption: Troubleshooting guide for low identification rates of cross-linked peptides.
References
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Novel Concepts of MS-Cleavable Cross-linkers for Improved Peptide Structure Analysis | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions of (Z)-non-2-enyl 6-bromohexanoate with Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of (Z)-non-2-enyl 6-bromohexanoate (B1238239) with amino acids. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on (Z)-non-2-enyl 6-bromohexanoate?
A1: this compound has two primary electrophilic sites that are prone to reaction with nucleophilic amino acid residues:
-
C6-Bromo group: The carbon atom bonded to the bromine is an electrophilic center susceptible to nucleophilic substitution by amino, thiol, and imidazole (B134444) groups of amino acids. This leads to N-alkylation, S-alkylation, or imidazole alkylation.
-
Ester carbonyl group: The carbonyl carbon of the ester is also electrophilic and can be attacked by nucleophiles, primarily amino groups, leading to amide bond formation (aminolysis). This reaction is generally less favorable than alkylation under neutral or slightly basic conditions but can be significant, especially at elevated temperatures.
Q2: Which amino acid residues are most likely to react with this compound?
A2: The reactivity of amino acid side chains is largely dependent on their nucleophilicity, which is influenced by the pH of the reaction medium. The most reactive residues are:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). It will readily react with the bromo-moiety of the molecule in an S-alkylation reaction.
-
Lysine (B10760008): The primary amine (-NH₂) in the side chain of lysine is a strong nucleophile and can react with both the bromo-group (N-alkylation) and the ester group (aminolysis).
-
Histidine: The imidazole ring of histidine can act as a nucleophile, particularly at pH values around its pKa (~6.0), leading to alkylation on one of the ring nitrogens.[1][2]
-
N-terminal amino group: The α-amino group of any amino acid is also a potential nucleophile and can undergo N-alkylation or aminolysis.
Q3: What are the main types of side reactions to expect?
A3: The primary side reactions include:
-
Over-alkylation: The initial N-alkylation product of a primary amine is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, resulting in a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt.[3]
-
Amide Formation (Aminolysis): The ester can react with the amino groups of amino acids to form a stable amide bond, cleaving the (Z)-non-2-enyl alcohol. This is more likely to occur at higher temperatures or with prolonged reaction times.
-
Ester Hydrolysis: In aqueous buffers, particularly under acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid (6-bromohexanoic acid) and (Z)-non-2-en-1-ol.[4][5][6][7][8][9]
-
Elimination Reaction: The bromohexanoate moiety can undergo an elimination reaction (E2) in the presence of a strong, non-nucleophilic base, leading to the formation of an alkene. This is more of a concern with stronger bases and higher temperatures.
-
Intramolecular Cyclization: If the α-amino group of an amino acid reacts with the bromo-moiety, the resulting secondary amine could potentially act as a nucleophile to attack the ester carbonyl, leading to a cyclic product (a lactam). This is more likely under conditions that favor amide formation.[2][10][11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and amino acids.
Issue 1: Low Yield of Desired Mono-Alkylated Product
Question: I am observing a low yield of my intended mono-alkylated amino acid, with significant amounts of starting material remaining and/or multiple products detected by LC-MS. What could be the cause and how can I fix it?
Answer:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reactivity | • Increase Temperature: Gently warming the reaction can increase the rate of alkylation. However, be cautious as this can also promote side reactions like amide formation and elimination. • Switch to a More Reactive Halide (if applicable): If you were to synthesize a similar compound, using an iodo-alkane instead of a bromo-alkane would increase the alkylation rate. • Optimize pH: Ensure the pH of the reaction medium is optimal for the nucleophilicity of the target amino acid. For cysteine, a pH around 8-9 will favor the more nucleophilic thiolate form. For lysine, a pH above its side-chain pKa (~10.5) will increase the concentration of the free amine. |
| Over-Alkylation | • Use an Excess of the Amino Acid: A 2-5 fold excess of the amino acid can favor the mono-alkylation product by increasing the probability of the bromo-reagent reacting with an un-alkylated amino acid. • Control Stoichiometry: Use a 1:1 or slight excess of the amino acid to the bromo-reagent. Monitor the reaction closely by LC-MS and stop it once the desired product is maximized. |
| Competing Side Reactions | • Lower Temperature: If amide formation is a significant side product, reducing the reaction temperature may disfavor this pathway relative to alkylation. • Choose a Milder Base: If elimination is suspected, switch to a less-hindered, weaker base like sodium bicarbonate or DIPEA. • Buffer Selection: Use a buffer system that maintains a stable pH and is not reactive. Phosphate buffers are generally a good choice. |
Issue 2: Presence of (Z)-non-2-en-1-ol and 6-bromohexanoic acid in the reaction mixture
Question: My analysis shows the presence of (Z)-non-2-en-1-ol and 6-bromohexanoic acid. What is causing this and how can I prevent it?
Answer:
| Possible Cause | Troubleshooting Steps |
| Ester Hydrolysis | • Control pH: Avoid strongly acidic or basic conditions. Aim for a pH range of 6-8 if compatible with your desired reaction.[6][9] • Use Anhydrous Solvents (if possible): If the reaction can be performed in an organic solvent, ensure all reagents and glassware are dry to minimize water content.[13] • Limit Reaction Time: Prolonged reaction times in aqueous buffers can lead to significant hydrolysis. Monitor the reaction and work it up as soon as the desired product is formed. |
| Aminolysis | • Lower Temperature: Amide formation is often more temperature-dependent than alkylation. Running the reaction at a lower temperature can reduce the rate of aminolysis. • Protect the Amino Group (if applicable): If you are targeting a different functional group on the amino acid (e.g., the thiol of cysteine), protecting the α-amino group can prevent it from reacting with the ester. |
Data Presentation
The following table summarizes the expected relative reactivity of different nucleophilic sites on amino acids with the two electrophilic centers of this compound. The reactivity is categorized as High, Medium, or Low and is based on general principles of organic reactivity, as specific kinetic data for this molecule is not available.
| Amino Acid Residue | Nucleophilic Site | Reactivity with Bromo-group (Alkylation) | Reactivity with Ester-group (Aminolysis) | Key Considerations |
| Cysteine | Thiol (-SH) | High | Low | Reactivity is highly pH-dependent (increases with pH). S-alkylation is generally much faster than N-alkylation or aminolysis.[14] |
| Lysine | ε-Amino (-NH₂) | Medium | Medium | N-alkylation is generally favored over aminolysis at moderate temperatures. Over-alkylation is a significant risk. |
| Histidine | Imidazole Ring | Medium | Low | Reactivity is pH-dependent, peaking around its pKa (~6). Alkylation can occur on either nitrogen of the imidazole ring.[1][2] |
| N-terminus | α-Amino (-NH₂) | Medium | Medium | Reactivity is influenced by the specific amino acid and steric hindrance. |
| Aspartate/Glutamate | Carboxylate (-COO⁻) | Low | Low | Carboxylates are weak nucleophiles and unlikely to react under normal conditions. |
| Tyrosine | Phenol (-OH) | Low | Low | The hydroxyl group is a weak nucleophile but can be reactive under strongly basic conditions. |
| Serine/Threonine | Hydroxyl (-OH) | Low | Low | Aliphatic hydroxyl groups are generally poor nucleophiles. |
Experimental Protocols
The following are illustrative protocols for the reaction of this compound with amino acids, designed to favor specific outcomes.
Protocol 1: Selective S-Alkylation of Cysteine
Objective: To selectively alkylate the thiol group of cysteine while minimizing reactions at the α-amino group.
Materials:
-
N-α-acetyl-L-cysteine
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve N-α-acetyl-L-cysteine (1.2 equivalents) in the sodium bicarbonate buffer.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of acetonitrile.
-
Add the solution of this compound dropwise to the cysteine solution with vigorous stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of a Generic Amino Acid
Objective: To achieve mono-N-alkylation of an amino acid at the α-amino group.
Materials:
-
Amino acid of interest (e.g., Glycine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
To a solution of the amino acid (2.0 equivalents) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Heat the reaction to 40-50 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After the reaction is complete, cool to room temperature and pour into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Reaction Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. researchgate.net [researchgate.net]
- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 8. d-nb.info [d-nb.info]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 11. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
Technical Support Center: Optimizing Reactions of (Z)-non-2-enyl 6-bromohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (Z)-non-2-enyl 6-bromohexanoate (B1238239). The information focuses on optimizing buffer conditions to ensure reaction specificity, stability, and yield.
Troubleshooting Guide
Reactions involving (Z)-non-2-enyl 6-bromohexanoate can be sensitive to pH and buffer composition. The ester and bromo- functionalities are susceptible to hydrolysis and side reactions under non-optimal conditions. This guide outlines common problems, their potential causes, and solutions.
Table 1: Troubleshooting Common Issues in this compound Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, leading to the formation of (Z)-non-2-en-1-ol and 6-bromohexanoic acid.[1][2][3][4][5] | Maintain a neutral to slightly acidic pH (6.0-7.0) using a suitable buffer system (e.g., phosphate (B84403) or MES buffer). Avoid strong acids or bases.[6][7][8][9] |
| Side Reactions at the Bromo- group: The bromo- group is a leaving group and can participate in nucleophilic substitution or elimination reactions, especially in the presence of strong nucleophiles or bases. | Use a non-nucleophilic buffer. If a nucleophilic buffer is required for the reaction, consider protecting the bromo- group if possible. | |
| Isomerization of the Alkene: The (Z)-configuration of the double bond may isomerize to the more stable (E)-configuration under certain conditions, such as exposure to acid, base, or heat. | Run the reaction at the lowest effective temperature and maintain strict pH control. Use a buffer to prevent significant pH fluctuations. | |
| Formation of Impurities | Hydrolysis Products: Presence of (Z)-non-2-en-1-ol and 6-bromohexanoic acid or its salt. | As above, maintain a neutral to slightly acidic pH. Analyze the reaction mixture at different time points to monitor the formation of hydrolysis products. |
| Elimination Products: Formation of an alkene from the bromo-functionalized chain due to basic conditions. | Avoid basic buffers (pH > 8.0). Consider using a buffer with a pKa near the desired reaction pH to ensure maximum buffering capacity.[7][10] | |
| Buffer-Related Adducts: The buffer components may react with the substrate. | Select a buffer that is inert to the reactants and products. Perform a control reaction with the buffer and substrate in the absence of other reagents to check for reactivity. | |
| Inconsistent Reaction Rates | Poor pH Control: The reaction rate may be highly dependent on pH. Fluctuations in pH can lead to inconsistent results.[8] | Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.[10] The concentration of the buffer may need to be optimized.[9] |
| Temperature Fluctuations: Reaction rates are sensitive to temperature changes. | Ensure precise temperature control throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for reactions with this compound?
A1: The ideal pH range will depend on the specific reaction being performed. However, to minimize ester hydrolysis, a neutral to slightly acidic pH (6.0-7.0) is generally recommended.[4] It is crucial to experimentally determine the optimal pH for your specific transformation by screening a range of buffered conditions.
Q2: Which buffer systems are recommended?
A2: The choice of buffer is critical. Here are some recommendations:
-
Phosphate Buffers (e.g., Sodium Phosphate): Effective in the pH range of 6.0-8.0. They are generally non-nucleophilic and widely used.
-
MES (2-(N-morpholino)ethanesulfonic acid): A non-nucleophilic buffer suitable for a pH range of 5.5-6.7.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Useful for maintaining pH in the range of 6.8-8.2.
Avoid buffers containing primary or secondary amines if your reaction is sensitive to nucleophiles.
Q3: How does buffer concentration affect the reaction?
A3: The buffer concentration, or capacity, is the measure of the buffer's ability to resist pH changes.[10] A higher buffer concentration will provide better pH control, which is important for reactions that produce or consume acids or bases. However, excessively high concentrations can sometimes interfere with the reaction or complicate product isolation. A typical starting concentration is 50-100 mM, which can be optimized as needed.
Q4: Can the solvent system affect the buffer's performance?
A4: Yes, the pKa of a buffer can change in the presence of organic co-solvents. If your reaction is not purely aqueous, it is important to measure and adjust the pH of the final reaction mixture. The choice of solvent can also influence the solubility and reactivity of your substrate.
Q5: How can I test the stability of this compound under different buffer conditions?
A5: Before running your reaction, it is advisable to perform stability tests.[11] Incubate your compound in the chosen buffer systems at the intended reaction temperature. Monitor the stability over time using techniques like TLC, HPLC, or NMR to detect any degradation or isomerization.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a general method for screening different buffer conditions to optimize a hypothetical nucleophilic substitution reaction at the bromo- position of this compound.
Materials:
-
This compound
-
Nucleophile of interest
-
Buffer stock solutions (e.g., 1 M Sodium Phosphate pH 6.0, 6.5, 7.0, 7.5; 1 M MES pH 6.0, 6.5)
-
Reaction solvent (e.g., Acetonitrile/Water mixture)
-
Reaction vessels (e.g., vials or a multi-well plate)
-
Stirring and temperature control equipment
-
Analytical instruments (e.g., HPLC or GC-MS)
Procedure:
-
Prepare a stock solution of this compound and the nucleophile in the reaction solvent.
-
In separate reaction vessels, add the appropriate volume of each buffer stock solution to achieve the desired final concentration (e.g., 100 mM) and pH.
-
Add the reaction solvent to bring all reactions to the same final volume.
-
Initiate the reactions by adding the stock solution of the substrate and nucleophile to each vessel.
-
Incubate the reactions at the desired temperature with stirring.
-
Withdraw aliquots at specific time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquots (if necessary) and analyze by HPLC or GC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.
-
Compare the results across the different buffer conditions to identify the optimal pH and buffer system for your reaction.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. westlab.com [westlab.com]
- 9. labproinc.com [labproinc.com]
- 10. sciencerepository.org [sciencerepository.org]
- 11. How To [chem.rochester.edu]
How to reduce background signal in affinity purification with (Z)-non-2-enyl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in affinity purification experiments, including those utilizing novel chemical ligands such as (Z)-non-2-enyl 6-bromohexanoate (B1238239).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background signal in affinity purification?
High background signals typically arise from non-specific binding of contaminating proteins or other molecules to the affinity matrix or the immobilized ligand. This can be caused by a variety of factors including, but not limited to:
-
Hydrophobic interactions: Proteins may non-specifically bind to the matrix or ligand through hydrophobic patches on their surfaces.
-
Ionic interactions: Non-specific binding can occur due to electrostatic interactions between charged molecules and the affinity support.
-
Insufficient washing: Inadequate washing steps may not effectively remove all non-specifically bound molecules.
-
Contaminants in the sample: The presence of highly abundant or "sticky" proteins in the lysate can lead to their co-purification.
-
Inappropriate buffer conditions: The composition of the binding, wash, and elution buffers can significantly influence non-specific binding.
Q2: How can I reduce non-specific binding to the affinity matrix itself?
To minimize background from the matrix, consider the following strategies:
-
Pre-clearing the lysate: Incubate your sample with the unconjugated matrix (beads without the ligand) before performing the affinity purification. This will help to remove proteins that bind non-specifically to the support material.[1]
-
Blocking: Before adding your sample, incubate the affinity matrix with a blocking agent like bovine serum albumin (BSA) or milk protein to saturate non-specific binding sites.
-
Optimizing Buffer Conditions: The inclusion of non-ionic detergents or adjustments in salt concentration within the binding and washing buffers can help to disrupt non-specific interactions.[2]
Q3: What role does the wash buffer composition play in reducing background?
The wash buffer is critical for removing non-specifically bound proteins while preserving the specific interaction between your target protein and the ligand. To optimize your washing steps:
-
Increase the number and duration of washes: This can help to more effectively remove loosely bound contaminants.[1]
-
Increase the stringency of the wash buffer: This can be achieved by:
-
Increasing the salt concentration: This helps to disrupt ionic interactions.[1]
-
Adding non-ionic detergents: Detergents like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions.[3]
-
Including a low concentration of a competing agent: For instance, in His-tag purification, a low concentration of imidazole (B134444) in the wash buffer can help to elute weakly bound contaminants.[4]
-
Q4: Can the elution conditions contribute to a high background signal?
Yes, if the elution conditions are too harsh, they can cause both the target protein and non-specifically bound proteins to be released from the matrix. To address this:
-
Use a competitive eluent: If possible, use a specific competitor molecule to elute your target protein. This is generally a gentler method than changing pH or ionic strength.[5]
-
Optimize the concentration of the eluting agent: If using a denaturant or changing the pH, perform a gradient elution to determine the optimal concentration or pH that elutes your target protein with minimal contaminants.[3][6]
-
Neutralize fractions immediately: If using a low pH elution buffer, it is important to immediately neutralize the collected fractions to prevent denaturation of the target protein.[7]
Q5: There is no information available for affinity purification with (Z)-non-2-enyl 6-bromohexanoate. Where do I start?
When working with a novel ligand like this compound, a systematic approach to optimization is crucial. Since specific protocols are unavailable, you should start by applying general principles of affinity chromatography. Begin with standard physiological buffer conditions (e.g., PBS) and systematically vary parameters such as pH, salt concentration, and the addition of detergents to identify the optimal conditions for specific binding and minimal background. It is also advisable to perform control experiments with an unconjugated matrix to assess the level of non-specific binding to the support itself.
Troubleshooting Guides
Problem 1: High Background Signal in Eluted Fractions
This is one of the most common issues in affinity purification. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting high background signals.
Detailed Steps:
-
Pre-clear Lysate: Before the main purification, incubate your cell lysate with the affinity matrix that has not been coupled to this compound. This will remove proteins that bind non-specifically to the matrix.
-
Optimize Wash Buffer:
-
Increase Wash Volume and Number: Start by increasing the volume of your wash buffer and the number of wash steps.
-
Increase Stringency: If the background is still high, modify your wash buffer. You can increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) to disrupt ionic interactions. Adding a non-ionic detergent (e.g., 0.05% Tween-20) can help reduce hydrophobic interactions.[1][3]
-
-
Implement a Blocking Step: Before applying your lysate, incubate the affinity matrix with a solution of a blocking agent like 1% BSA in your binding buffer for 1 hour at 4°C.
-
Optimize Elution:
-
If using a non-specific elution method like a pH shift, try a gradient elution to find the "sweet spot" where your protein of interest elutes with minimal contaminants.[6]
-
If the chemical properties of this compound allow, consider using a soluble form of the ligand or a structural analog as a competitive eluent for a more specific and gentle elution.
-
Problem 2: Target Protein is Lost During Washing Steps
If you find that your target protein is being washed away along with the contaminants, your wash conditions may be too stringent.
Troubleshooting Workflow
Caption: Retaining the target protein during washes.
Detailed Steps:
-
Decrease Wash Stringency: Reduce the concentration of salt or detergent in your wash buffer incrementally until your target protein is no longer detected in the wash fractions.
-
Verify Binding Buffer: Ensure the pH and composition of your binding buffer are optimal for the interaction between your target protein and this compound. Deviations from the optimal pH can weaken the specific interaction.
-
Increase Incubation Time: Allow more time for your sample to incubate with the affinity matrix to ensure complete binding of your target protein.
-
Decrease Flow Rate: If performing the purification on a column, reduce the flow rate during sample application to allow for sufficient interaction time between the target protein and the immobilized ligand.
Experimental Protocols
Protocol 1: Optimization of Wash Buffer Stringency
This protocol describes a method for testing different wash buffer compositions to reduce non-specific binding.
-
Prepare a set of wash buffers with varying salt and detergent concentrations. For example:
-
Wash Buffer A: 150 mM NaCl, 0.05% Tween-20 in PBS
-
Wash Buffer B: 300 mM NaCl, 0.05% Tween-20 in PBS
-
Wash Buffer C: 500 mM NaCl, 0.05% Tween-20 in PBS
-
Wash Buffer D: 150 mM NaCl, 0.1% Tween-20 in PBS
-
-
Equilibrate four small aliquots of your affinity resin with your binding buffer.
-
Incubate each aliquot with your cell lysate under your standard binding conditions.
-
Wash each aliquot with one of the prepared wash buffers (A-D). Collect the wash fractions.
-
Elute the bound proteins from each aliquot using your standard elution buffer.
-
Analyze the wash and elution fractions for each condition by SDS-PAGE and Western blotting to determine which wash buffer provides the best balance of removing contaminants while retaining your target protein.
Protocol 2: Pre-clearing Lysate to Reduce Non-specific Binding
-
Prepare an aliquot of the unconjugated affinity matrix (the same volume as you will use for the actual purification).
-
Equilibrate the unconjugated matrix with your binding buffer.
-
Add your cell lysate to the equilibrated unconjugated matrix and incubate for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the mixture to pellet the matrix.
-
Carefully collect the supernatant. This is your pre-cleared lysate.
-
Proceed with your affinity purification using the pre-cleared lysate and your this compound-conjugated matrix.
Data Presentation
When optimizing your affinity purification protocol, it is helpful to present your data in a clear and organized manner. The following tables are examples of how you might summarize your findings.
Table 1: Effect of Wash Buffer Composition on Protein Purity
| Wash Buffer | Salt (NaCl) Conc. | Detergent (Tween-20) Conc. | Target Protein in Eluate (Relative Units) | Background Signal (Relative Units) |
| A | 150 mM | 0.05% | 100 | 80 |
| B | 300 mM | 0.05% | 95 | 40 |
| C | 500 mM | 0.05% | 80 | 15 |
| D | 150 mM | 0.1% | 90 | 30 |
Table 2: Impact of Blocking Agent on Non-specific Binding
| Condition | Blocking Agent | Target Protein in Eluate (Relative Units) | Background Signal (Relative Units) |
| No Block | None | 100 | 95 |
| BSA | 1% BSA | 98 | 25 |
| Milk | 5% Non-fat Milk | 97 | 30 |
Signaling Pathways and Workflows
The following diagram illustrates the general workflow of an affinity purification experiment, highlighting the key stages where optimization can be applied to reduce background signals.
Caption: General affinity purification workflow.
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Common pitfalls to avoid when using (Z)-non-2-enyl 6-bromohexanoate
Technical Support Center: (Z)-non-2-enyl 6-bromohexanoate (B1238239)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-non-2-enyl 6-bromohexanoate. The information is structured to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound at low temperatures, ideally -20°C, under an inert atmosphere such as argon or nitrogen. It should be protected from light and moisture to prevent degradation of the ester and isomerization of the double bond.
Q2: I am observing the formation of an impurity with a similar mass in my reaction. What could be the cause?
A2: A common impurity observed is the isomerized product, (E)-non-2-enyl 6-bromohexanoate. The (Z)-alkene can isomerize to the more stable (E)-alkene, especially in the presence of acid, base, or upon exposure to heat or light. It is crucial to maintain neutral and mild reaction conditions to minimize this side reaction.
Q3: Can I use protic solvents for my reaction involving this compound?
A3: The use of protic solvents such as methanol (B129727) or water is generally not recommended. These solvents can lead to solvolysis of the bromohexanoate moiety, resulting in the formation of undesired byproducts. Additionally, the presence of acidic or basic impurities in the solvent can promote ester hydrolysis. Aprotic solvents like THF, DMF, or acetonitrile (B52724) are preferred.
Q4: My nucleophilic substitution reaction is showing low yield. What are the potential reasons?
A4: Low yields in nucleophilic substitution reactions can be attributed to several factors. Steric hindrance at the electrophilic carbon can slow down the reaction. Additionally, the nucleophile might be basic enough to cause elimination (E2) as a side reaction, leading to the formation of an alkene. It is also possible that the starting material has degraded due to improper storage or handling.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
If you are experiencing lower than expected yields in a nucleophilic substitution reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degradation of Starting Material | Analyze the starting material by ¹H NMR or GC-MS to check for impurities or degradation products. | Use freshly purified this compound for the reaction. Ensure proper storage at -20°C under an inert atmosphere. |
| Suboptimal Reaction Temperature | Run small-scale reactions at a range of temperatures (e.g., 0°C, RT, 40°C) and monitor the progress. | Adjust the temperature based on the results. For many substitution reactions, gentle heating may be required, but be mindful of potential side reactions at higher temperatures. |
| Inappropriate Solvent | Ensure the chosen solvent is aprotic and dry. Protic or wet solvents can lead to side reactions. | Switch to a dry, aprotic solvent such as THF, acetonitrile, or DMF. |
| Elimination Side Reaction | Analyze the crude reaction mixture for the presence of alkene byproducts using ¹H NMR or GC-MS. | Use a less basic nucleophile if possible. Alternatively, run the reaction at a lower temperature to favor substitution over elimination. |
Issue 2: Isomerization of the (Z)-Double Bond
The (Z)-geometry of the double bond is often crucial for the biological activity of a molecule. Its isomerization to the (E)-isomer is a common pitfall.
Potential Degradation Pathways:
Validation & Comparative
A Comparative Guide to Biotin Analogues: Focus on (Z)-non-2-enyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction, with its remarkably high affinity, is a cornerstone of modern biotechnology. However, the near-irreversibility of this bond can be a limitation in applications requiring the release of a labeled molecule. This has spurred the development of various biotin (B1667282) analogues with modified binding properties. This guide provides a detailed comparison of (Z)-non-2-enyl 6-bromohexanoate (B1238239), also known as desthiobiotin, with other key biotin analogues, offering insights into their performance based on available experimental data.
Introduction to (Z)-non-2-enyl 6-bromohexanoate (Desthiobiotin)
This compound, more commonly referred to as desthiobiotin, is a sulfur-free analogue of biotin.[1] This structural modification results in a significantly lower binding affinity for avidin (B1170675) and streptavidin compared to native biotin, making it an ideal tool for applications where reversible binding is desired.[2][3][4] Desthiobiotin-labeled molecules can be readily displaced from streptavidin or avidin by the addition of an excess of free biotin under gentle, physiological conditions.[2][3][4]
Performance Comparison of Biotin Analogues
The primary characteristic that differentiates biotin analogues is their binding affinity to streptavidin and avidin. This property dictates their suitability for various applications, from stable, long-term immobilization to gentle elution in affinity chromatography.
Quantitative Comparison of Binding Affinities
The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor; a lower Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for several biotin analogues with streptavidin.
| Biotin Analogue | Dissociation Constant (Kd) for Streptavidin | Key Features | Reference(s) |
| Biotin | ~1 x 10⁻¹⁵ M | Extremely strong, essentially irreversible binding. | [5][6] |
| This compound (Desthiobiotin) | ~1 x 10⁻¹¹ M | Reversible binding, easily displaced by biotin. | [6][7] |
| Iminobiotin | pH-dependent | Strong binding at pH > 9, weak binding at neutral pH. | |
| N-ethylbiotin | ~1 x 10⁻⁹ M | Reversible binding. | |
| Biotin Carbamate | ~1.7 x 10⁻¹⁰ M | Reversible binding. | [5] |
| Biotin Carbonate | ~6.7 x 10⁻⁶ M | Weaker reversible binding. | [5] |
Experimental Protocols
To aid researchers in evaluating and selecting the appropriate biotin analogue for their specific needs, this section provides detailed methodologies for key comparative experiments.
Experimental Protocol: Competitive Binding Assay for Determining Relative Affinity
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the relative binding affinities of different biotin analogues to streptavidin.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated horseradish peroxidase (Biotin-HRP)
-
Biotin and biotin analogue standards of known concentrations
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated wells three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of biotin and the biotin analogues to be tested.
-
In separate tubes, mix a constant concentration of Biotin-HRP with each dilution of the biotin standards and biotin analogue solutions.
-
Add 100 µL of these mixtures to the respective wells of the streptavidin-coated plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Wash the wells five times with wash buffer to remove unbound reagents.
-
Detection:
-
Add 100 µL of HRP substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor (biotin or biotin analogue) concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the Biotin-HRP binding) for each analogue.
-
A lower IC50 value indicates a higher binding affinity.
-
Experimental Protocol: Protein Labeling Efficiency Assay
This protocol outlines a general method to compare the efficiency of different biotin analogues in labeling a target protein.
Materials:
-
Target protein (e.g., IgG antibody)
-
NHS-ester activated forms of biotin and biotin analogues
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for biotin quantification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Biotinylation Reaction:
-
Dissolve the NHS-ester of each biotin analogue in an anhydrous solvent like DMSO to a stock concentration of 10 mM.
-
Add a specific molar excess (e.g., 20-fold) of the activated biotin analogue to the protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add quenching solution to stop the reaction.
-
Purification: Remove excess, unreacted biotin analogue using a desalting column or by dialysis against PBS.
-
Protein Concentration Measurement: Determine the concentration of the labeled protein using a standard protein assay.
-
Quantification of Biotinylation:
-
Perform the HABA assay according to the manufacturer's instructions to determine the molar ratio of biotin analogue to protein.
-
The HABA dye binds to the biotin-binding sites of avidin, producing a colorimetric signal. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.
-
-
Comparison: Compare the moles of biotin analogue incorporated per mole of protein for each analogue tested. A higher ratio indicates greater labeling efficiency under the tested conditions.
Visualizing Biological Context and Experimental Workflows
Biotin's Role in Cellular Metabolism
Biotin is an essential cofactor for several carboxylase enzymes that play critical roles in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The following diagram illustrates the central role of biotin in these metabolic pathways.
Caption: Biotin acts as a crucial cofactor for key carboxylase enzymes in both the cytoplasm and mitochondria.
Experimental Workflow for Comparing Biotin Analogues
The following diagram outlines a logical workflow for the comprehensive comparison of different biotin analogues.
Caption: A systematic workflow for the evaluation of biotin analogues, from synthesis to application-based performance.
Conclusion
This compound (desthiobiotin) stands out as a valuable biotin analogue for applications requiring reversible binding and gentle elution. Its significantly lower, yet still specific, affinity for streptavidin and avidin allows for the effective capture and subsequent release of target molecules. While its protein labeling efficiency is reported to be comparable to biotin for many applications, researchers should carefully consider the specific requirements of their experiments. For applications demanding the strongest possible interaction, biotin remains the gold standard. However, for techniques such as affinity purification of sensitive protein complexes, desthiobiotin and other reversible binding analogues offer a significant advantage by preserving the integrity and function of the isolated molecules. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and selection of the most suitable biotin analogue for your research needs.
References
- 1. tebubio.com [tebubio.com]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Design and synthesis of biotin analogues reversibly binding with streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
A Comparative Guide to Crosslinking Chemistries: Haloalkanoate-Based Alkylating Agents vs. NHS-Ester Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and stable linking of biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. The choice of crosslinker dictates the specificity, stability, and overall success of the conjugation strategy. This guide provides an objective comparison between two major classes of crosslinking reagents: haloalkanoate-based alkylating agents and N-hydroxysuccinimide (NHS)-ester-based acylating agents. While the specific compound (Z)-non-2-enyl 6-bromohexanoate (B1238239) is not documented as a standard crosslinking agent, we will explore the advantages of the broader class of haloalkanoate and haloacetamide crosslinkers that it represents.
Introduction to Crosslinking Chemistries
Haloalkanoate/Haloacetamide Crosslinkers are alkylating agents that form stable covalent bonds primarily with nucleophilic sulfur atoms in the thiol groups of cysteine residues.[1][2] This reaction proceeds via an SN2 nucleophilic substitution, resulting in a robust thioether linkage.[3] Common examples of reactive groups in this class include iodoacetamides and bromoacetamides.[3]
NHS-Ester Crosslinkers are acylating agents, and they represent one of the most widely used classes of crosslinkers in bioconjugation. They react with primary amines, found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4] This reaction is a nucleophilic acyl substitution.[4]
Key Performance Metrics: A Head-to-Head Comparison
The selection of a crosslinker is contingent on the specific application, the available functional groups on the biomolecules, and the desired stability of the resulting conjugate. The following table summarizes the key performance characteristics of haloalkanoate/haloacetamide and NHS-ester crosslinkers.
| Feature | Haloalkanoate/Haloacetamide Crosslinkers | NHS-Ester Crosslinkers |
| Target Functional Groups | Primarily Sulfhydryls (-SH) on Cysteine residues.[1] | Primary Amines (-NH₂) on Lysine residues and N-terminus. |
| Reaction Chemistry | S-alkylation via SN2 reaction.[1] | Acylation via Nucleophilic Acyl Substitution.[4] |
| Bond Formed | Stable Thioether bond.[5] | Stable Amide bond. |
| Reaction pH (Optimal) | 6.5 - 7.5[5] | 7.0 - 9.0 |
| Specificity | High for Cysteine, which is a less abundant amino acid, leading to more specific and controlled conjugation.[5] | Reacts with multiple lysine residues and the N-terminus, which are generally more abundant, potentially leading to a heterogeneous product.[1] |
| Potential Off-Target Reactivity | Can react with methionine, histidine, and lysine at higher pH and concentrations.[1][3] | Susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction and reduces efficiency.[4] |
| Stability of Resulting Linkage | Thioether bonds are generally stable under a wide range of physiological conditions.[4] | Amide bonds are highly stable under physiological conditions.[6] |
Advantages of Haloalkanoate-Based Crosslinkers
The primary advantage of haloalkanoate and haloacetamide crosslinkers lies in their specificity . Cysteine is a relatively low-abundance amino acid, allowing for more controlled and site-specific crosslinking.[5] This is particularly beneficial in applications where precise control over the conjugation site is critical, such as in the creation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).
Furthermore, the reaction conditions for haloalkanoate-based crosslinkers are generally mild and proceed efficiently at neutral pH, which can be advantageous for sensitive proteins. The resulting thioether bond is highly stable , ensuring the integrity of the bioconjugate in vivo.[4]
Limitations and Considerations
While highly specific for cysteine, haloalkanoate-based crosslinkers can exhibit off-target reactivity with other nucleophilic amino acid residues, such as methionine and histidine, particularly at higher pH values.[1] It is also crucial to ensure that free cysteine residues are available for conjugation, which may require a reduction step to break existing disulfide bonds.[5]
Experimental Protocols
General Protocol for Cysteine Alkylation using a Homobifunctional Bromoacetamide Crosslinker (e.g., 1,2-Bis(bromoacetylamino)ethane - BBAE)
Materials:
-
Protein sample in a non-amine, non-thiol containing buffer (e.g., Phosphate Buffer Saline (PBS), pH 7.2).
-
Bromoacetamide crosslinker (e.g., BBAE).
-
Anhydrous DMSO or DMF to dissolve the crosslinker.
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP) - Optional, for reducing disulfide bonds.
-
Alkylation quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Desalting column for buffer exchange and removal of excess reagents.
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent (e.g., 10 mM DTT for 30 minutes at room temperature) to reduce disulfide bonds and expose free cysteine residues. Remove the reducing agent using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve the bromoacetamide crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample at a 20- to 50-fold molar excess over the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 50 mM) to consume any unreacted crosslinker. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer.
General Protocol for Amine Acylation using a Homobifunctional NHS-Ester Crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer), pH 7.0-9.0.
-
NHS-ester crosslinker (e.g., DSS).
-
Anhydrous DMSO or DMF to dissolve the crosslinker.
-
Quenching reagent (e.g., Tris or Glycine buffer, pH 7.5).
-
Desalting column for buffer exchange and removal of excess reagents.
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample at a 20- to 50-fold molar excess over the protein. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM). Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer.
Visualizing the Chemistries
Caption: Reaction schemes for haloalkanoate and NHS-ester crosslinkers.
Caption: A generalized experimental workflow for bioconjugation.
Conclusion
Both haloalkanoate/haloacetamide and NHS-ester crosslinkers are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages. NHS-esters are a robust and widely used option for targeting abundant primary amines, leading to high yields of conjugate formation. However, the lack of site-specificity can be a drawback in certain applications.
In contrast, haloalkanoate-based crosslinkers offer a more targeted approach by reacting specifically with less abundant cysteine residues. This allows for the generation of more homogeneous and precisely defined bioconjugates. The choice between these two chemistries should be guided by the specific goals of the research or drug development project, taking into account the properties of the biomolecules to be conjugated and the desired characteristics of the final product.
References
Cross-validation of (Z)-non-2-enyl 6-bromohexanoate results with co-immunoprecipitation
A hypothetical case study exploring the validation of (Z)-non-2-enyl 6-bromohexanoate's interaction with Protein X using Co-Immunoprecipitation.
In drug discovery and chemical biology, identifying the cellular targets of small molecules is a critical step. Initial high-throughput screening methods often yield numerous potential interactions. However, these initial "hits" require rigorous validation to confirm a direct and specific interaction within a cellular context. This guide provides a comparative overview of an initial affinity pull-down screening approach and a subsequent validation using co-immunoprecipitation (Co-IP), using the hypothetical interaction between the small molecule (Z)-non-2-enyl 6-bromohexanoate (B1238239) and a putative target, Protein X.
This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust workflow for validating small molecule-protein interactions, ensuring the reliability of subsequent research and development efforts.
From Initial Hit to Validated Interaction
The journey from identifying a potential small molecule-protein interaction to confirming it involves a multi-step process. An initial screen, such as an affinity pull-down assay, can identify proteins that bind to an immobilized form of the small molecule. However, this in vitro method may not fully represent the complexities of the cellular environment. Therefore, a secondary, in-cell validation method like co-immunoprecipitation is essential to confirm the interaction in a more physiologically relevant setting.[1][2]
Hypothetical Scenario:
An affinity pull-down assay using a biotinylated version of this compound identified "Protein X" as a potential binding partner from a cell lysate. To validate this finding, a co-immunoprecipitation experiment will be performed.
Comparative Analysis of Techniques
| Feature | Affinity Pull-Down Assay (Initial Screen) | Co-Immunoprecipitation (Validation) |
| Principle | A "bait" molecule (biotinylated small molecule) is immobilized on a solid support (streptavidin beads) to capture "prey" proteins from a lysate.[3][4] | An antibody targets a specific protein ("bait"), pulling it down from a lysate along with its interacting partners ("prey").[1][5] |
| Primary Goal | To identify potential protein binders to a small molecule from a complex mixture. | To confirm a specific protein-protein or small molecule-protein interaction within a cellular context.[1] |
| Experimental Setup | In vitro; relies on a modified (e.g., biotinylated) small molecule. | In situ or in vivo; uses antibodies to target the endogenous protein. |
| Key Reagents | Biotinylated small molecule, streptavidin-coated beads, cell lysate. | Specific primary antibody against the target protein, Protein A/G beads, cell lysate.[5] |
| Data Output | Identification of pulled-down proteins (e.g., by mass spectrometry or Western blot), semi-quantitative enrichment levels. | Detection of the co-precipitated protein or small molecule (by Western blot or other detection methods), confirming the interaction. |
| Potential for False Positives | Higher, due to non-specific binding to the beads or the linker. | Lower, as it relies on the specificity of the antibody-protein interaction. |
Experimental Protocols
Initial Screen: Affinity Pull-Down Assay
This protocol describes a typical affinity pull-down assay to identify protein interactors for a small molecule.
A. Biotinylation of this compound:
The 6-bromohexanoate moiety of the compound serves as a linker for biotinylation. This can be achieved by reacting it with a biotin (B1667282) derivative containing a nucleophilic group, such as biotin-amine, to form a stable bond.
B. Affinity Pull-Down Protocol:
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a binding buffer. Wash the beads multiple times to remove preservatives and equilibrate them.[6]
-
Immobilization of Biotinylated Compound: Incubate the washed beads with the biotinylated this compound to allow for the high-affinity interaction between biotin and streptavidin.
-
Cell Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue under non-denaturing conditions to preserve protein complexes.
-
Incubation: Add the cell lysate to the beads coated with the biotinylated compound. Incubate with gentle rotation to allow for the interaction between the compound and its target proteins.
-
Washing: Pellet the beads and wash them extensively with a wash buffer to remove non-specifically bound proteins.[3]
-
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with free biotin or by using a denaturing elution buffer.[3]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry to identify the interacting proteins.
Validation: Co-Immunoprecipitation (Co-IP)
This protocol details the steps for a Co-IP experiment to validate the interaction between Protein X and this compound.
-
Cell Treatment: Treat cells with this compound. A control group of cells should be treated with a vehicle (e.g., DMSO).
-
Cell Lysis: Lyse the treated and control cells using a gentle lysis buffer that preserves protein-protein interactions.
-
Pre-clearing Lysate (Optional): Incubate the cell lysates with Protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for Protein X.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with a wash buffer to remove non-specifically bound proteins.[5]
-
Elution: Elute the immunoprecipitated protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Analysis:
-
Analyze the eluates by Western blot.
-
Use an antibody against a tag on the small molecule (if applicable) or a method to detect the small molecule itself to confirm its presence in the immunoprecipitated complex with Protein X.
-
A band corresponding to the tagged small molecule should be present in the lane with the Protein X immunoprecipitation from the treated cells, but not in the control lanes.
-
Data Presentation
The following table presents hypothetical quantitative data from the two experiments to facilitate comparison.
| Experiment | Metric | This compound | Negative Control | Result Interpretation |
| Affinity Pull-Down | Mass Spec Score (Protein X) | 258 | 15 | High score suggests significant enrichment of Protein X. |
| Fold Enrichment (vs. control beads) | 17.2 | 1.0 | Strong enrichment of Protein X with the biotinylated compound. | |
| Co-Immunoprecipitation | Western Blot Band Intensity (Small Molecule) | 1.5 x 10^5 | Not Detected | Detection of the small molecule when Protein X is immunoprecipitated confirms their interaction in the cell. |
| Fold Enrichment (vs. IgG control) | 12.5 | 1.0 | Specific co-precipitation of the small molecule with Protein X. |
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the validation logic, the following diagrams are provided.
Caption: Experimental workflow from initial affinity pull-down screening to Co-IP validation.
Caption: Logical flow of cross-validating an initial screening hit with Co-Immunoprecipitation.
Conclusion
The cross-validation of an initial finding from an affinity pull-down assay with a more physiologically relevant method like co-immunoprecipitation is a crucial step in target validation for small molecules. While the affinity pull-down is a valuable tool for discovery, Co-IP provides the necessary evidence to confirm a direct interaction within the complex cellular milieu. This rigorous, multi-faceted approach ensures a higher degree of confidence in the identified small molecule-protein interaction, paving the way for further mechanistic studies and drug development.
References
- 1. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 2. Co-IP & Pull-Down for Protein–Protein Interaction Detection - Creative Proteomics [creative-proteomics.com]
- 3. synapsewaves.com [synapsewaves.com]
- 4. bioclone.net [bioclone.net]
- 5. assaygenie.com [assaygenie.com]
- 6. neb.com [neb.com]
A Comparative Guide to Protein Cross-Linking Reagents: Evaluating (Z)-non-2-enyl 6-bromohexanoate Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protein cross-linking reagents, with a special focus on the potential utility of the novel, hetero-bifunctional reagent, (Z)-non-2-enyl 6-bromohexanoate (B1238239). We will explore its predicted reactivity in the context of widely-used cross-linkers and provide the necessary experimental frameworks for its quantitative analysis.
Introduction to Quantitative Protein Cross-Linking
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein conformations, protein-protein interactions, and the architecture of protein complexes.[1] By covalently linking amino acid residues that are in close proximity, cross-linkers provide distance constraints that are invaluable for structural modeling. Quantitative XL-MS (qXL-MS) further allows for the study of protein dynamics by comparing the abundance of specific cross-links across different states of a protein or protein complex.[2][3]
Comparison of Common Protein Cross-Linking Reagents
The choice of cross-linking reagent is critical and depends on the specific research question, the target amino acids, and the desired spacer arm length. Below is a comparison of several commonly used cross-linking reagents.
| Reagent | Abbreviation | Target Residues | Spacer Arm Length (Å) | Chemical Class | Notes |
| Bis(sulfosuccinimidyl)suberate | BS3 | Primary amines (Lys, N-terminus) | 11.4 | NHS ester | Water-soluble, homobifunctional, amine-reactive.[2] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carboxyls (Asp, Glu) and primary amines (Lys) | 0 | Carbodiimide | Zero-length cross-linker, forms a direct amide bond. |
| Glutaraldehyde | GA | Primary amines (Lys) | Variable (polymerizes) | Aldehyde | Can result in a heterogeneous mixture of cross-linked products. |
| Sulfosuccinimidyl 4,4'-azipentanoate | sulfo-SDA | Primary amines and any C-H bond upon UV activation | 9.2 | NHS ester & diazirine | Heterobifunctional, photo-reactive. |
| (Z)-non-2-enyl 6-bromohexanoate | (Hypothetical) | Primary amines (Lys) and Cysteine (Cys) | ~15-18 (estimated) | Aldehyde & Bromoalkane | Novel, hetero-bifunctional reagent with potential for specific, two-stage cross-linking. |
In Focus: this compound - A Novel Hetero-bifunctional Cross-Linker
This compound is a novel compound with the potential for highly specific protein cross-linking due to its two distinct reactive groups: an α,β-unsaturated aldehyde and a bromoalkane.
-
Aldehyde Reactivity: The (Z)-non-2-enal moiety can react with primary amines, such as the side chain of lysine (B10760008), to form a Schiff base. This reaction is often reversible but can be stabilized by reduction. The reactivity of aldehydes with amino groups is a known mechanism for protein modification.
-
Bromoalkane Reactivity: The 6-bromohexanoate moiety contains an alkyl bromide, which is a classic electrophile for nucleophilic substitution reactions with thiol groups, such as the side chain of cysteine.
This dual reactivity suggests that this compound can be used as a hetero-bifunctional cross-linker, targeting lysine and cysteine residues. This specificity can be advantageous for mapping interactions between specific protein domains or subunits where these residues are strategically located.
Experimental Protocols
A generalized workflow for quantitative protein cross-linking using a novel reagent like this compound is outlined below. This protocol is adaptable to other cross-linking reagents with appropriate modifications to reaction conditions.
I. Protein Cross-Linking Reaction
-
Protein Preparation: Purify the protein or protein complex of interest to a high degree of homogeneity. Ensure the buffer composition is compatible with the cross-linking chemistry (e.g., avoid primary amines in the buffer when using NHS esters). A common buffer is HEPES or phosphate (B84403) buffer at a pH of 7.4.
-
Cross-Linker Preparation: Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO) immediately before use.
-
Reaction Incubation: Add the cross-linker to the protein solution at a range of molar excess ratios (e.g., 10:1, 25:1, 50:1 cross-linker:protein) to optimize the cross-linking efficiency. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small molecule with a reactive group that will consume the excess cross-linker (e.g., Tris or glycine (B1666218) for amine-reactive cross-linkers, dithiothreitol (B142953) (DTT) for thiol-reactive cross-linkers).
II. Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the cross-linked protein sample using 8 M urea (B33335). Reduce disulfide bonds with DTT at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Digest the proteins into peptides using a sequence-specific protease such as trypsin overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Fractionation (Optional): For complex samples, fractionate the peptides using techniques like size-exclusion chromatography or strong cation exchange chromatography to reduce sample complexity and improve the identification of cross-linked peptides.[2]
III. LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, XiSearch) to identify the cross-linked peptides from the MS/MS spectra.[1][3] These programs are designed to search for pairs of peptides linked by the mass of the cross-linker.
-
Quantitative Analysis: For quantitative comparisons between different samples (e.g., with and without a ligand), use label-free quantification, stable isotope labeling by amino acids in cell culture (SILAC), or isotope-labeled cross-linkers.[2]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz can help to visualize the complex workflows in quantitative proteomics and the proposed reaction mechanism of novel cross-linkers.
References
(Z)-non-2-enyl 6-bromohexanoate: An Unconventional Candidate for In Vivo Cross-Linking
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, in vivo cross-linking has emerged as a powerful technique to capture and identify protein-protein interactions within their native cellular environment. The choice of a suitable cross-linking agent is paramount to the success of these experiments. This guide provides a comparative analysis of the suitability of (Z)-non-2-enyl 6-bromohexanoate (B1238239) for in vivo cross-linking applications, contrasting its theoretical chemical properties with established and widely used cross-linking agents.
Executive Summary
Comparative Analysis of In Vivo Cross-Linking Agents
The efficacy of an in vivo cross-linking agent is determined by several key parameters. The following table provides a comparative overview of (Z)-non-2-enyl 6-bromohexanoate and two commonly used in vivo cross-linkers: formaldehyde (B43269) and Disuccinimidyl suberate (B1241622) (DSS), a homobifunctional NHS-ester.
| Feature | This compound (Theoretical) | Formaldehyde | Disuccinimidyl suberate (DSS) |
| Reactive Groups | Bromoalkane, Z-Alkene | Aldehyde | N-hydroxysuccinimide (NHS) esters |
| Target Residues | Potentially nucleophilic residues (e.g., Cys, His, Lys). The alkene is largely unreactive without a specific catalyst. | Primarily primary amines (Lys, N-terminus), also reacts with other nucleophiles (e.g., Cys, His, Tyr). | Primarily primary amines (Lys, N-terminus).[1] |
| Reactivity | Low. Alkyl halides are generally less reactive towards amines than aldehydes or NHS esters under physiological conditions. | High and rapid. | High, but susceptible to hydrolysis.[1] |
| Specificity | Low. Potential for side reactions with various nucleophiles. | Low. Reacts with a broad range of nucleophiles. | High for primary amines at physiological pH. |
| Cell Permeability | Likely permeable due to its lipophilic nature. | Readily permeable due to its small size. | Permeable. Its water-soluble analog, BS3, is membrane-impermeable. |
| Reversibility | Generally irreversible covalent bond formation. | Reversible by heat and low pH.[2] | Irreversible amide bond formation. |
| Spacer Arm Length | ~13-15 Å (estimated) | 1.5 Å (methylene bridge) | 11.4 Å[3] |
| Published Use in In Vivo Cross-Linking | None found. | Extensive.[2][4] | Extensive. |
Chemical Reactivity and Suitability for In Vivo Cross-Linking
This compound: This molecule contains two potentially reactive sites: a 6-bromohexyl group and a (Z)-non-2-enyl group.
-
Bromoalkane: The primary alkyl bromide can act as an electrophile, reacting with nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and to a lesser extent, lysine (B10760008) (primary amine). However, the reactivity of alkyl bromides with amines is significantly lower than that of dedicated amine-reactive cross-linkers like NHS esters, especially in the aqueous environment of the cell at physiological pH. This lower reactivity would likely necessitate high concentrations and long incubation times, increasing the probability of off-target effects and cellular toxicity. Furthermore, the resulting thioether or alkylated amine bonds are generally stable and not easily reversible, which can complicate downstream analysis.
-
Z-Alkene: The carbon-carbon double bond is generally unreactive towards biological nucleophiles under normal physiological conditions. While alkenes can participate in photochemical cross-linking reactions, this typically requires the presence of a photosensitizer and UV irradiation, adding another layer of complexity and potential for cellular damage. Without such activation, the alkene moiety is unlikely to contribute to cross-linking.
Alternative In Vivo Cross-Linkers:
-
Formaldehyde: As a small and highly reactive molecule, formaldehyde readily penetrates cell membranes and forms covalent cross-links between nearby nucleophilic groups, primarily primary amines.[2][4] Its short spacer arm (a single methylene (B1212753) group) makes it ideal for capturing very close interactions. The cross-links are also reversible with heat, which is advantageous for subsequent analysis. However, its broad reactivity can lead to a complex mixture of cross-linked products, making data analysis challenging.
-
Disuccinimidyl suberate (DSS): DSS is a homobifunctional cross-linker with two NHS-ester groups that specifically react with primary amines (the ε-amino group of lysine and the N-terminal α-amino group) to form stable amide bonds.[1] Its defined spacer arm of 11.4 Å provides distance constraints for structural modeling. DSS is membrane-permeable, allowing for intracellular cross-linking. The high specificity of NHS esters for amines simplifies the analysis of cross-linked peptides compared to less specific reagents like formaldehyde.
Experimental Protocols
As there are no established protocols for using this compound as an in vivo cross-linker, the following sections detail generalized protocols for the established cross-linkers, formaldehyde and DSS. These protocols typically involve cell culture, cross-linking reaction, quenching, cell lysis, protein digestion, and analysis by mass spectrometry.
General Workflow for In Vivo Cross-Linking
Caption: A generalized experimental workflow for in vivo cross-linking studies.
Protocol for In Vivo Cross-Linking with Formaldehyde
-
Cell Preparation: Grow cells to approximately 80-90% confluency.
-
Cross-Linking:
-
Wash cells twice with phosphate-buffered saline (PBS), pH 7.4.
-
Add a fresh solution of 1% formaldehyde in PBS to the cells.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Add glycine (B1666218) to a final concentration of 125 mM to quench the formaldehyde.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Protein Digestion:
-
Wash cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Proceed with protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify cross-linked peptides.
-
Protocol for In Vivo Cross-Linking with DSS
-
Cell Preparation: Grow cells to approximately 80-90% confluency.
-
Cross-Linking:
-
Wash cells twice with PBS, pH 7.4.
-
Prepare a fresh stock solution of DSS in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Add the DSS stock solution to the cells in PBS to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Add a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis and Protein Digestion:
-
Wash cells twice with cold PBS.
-
Lyse the cells and proceed with protein digestion as described for the formaldehyde protocol.
-
-
Analysis:
-
Analyze the peptide mixture by LC-MS/MS and use appropriate software to identify cross-linked peptides.
-
Signaling Pathways and Logical Relationships
The identification of cross-linked peptides provides distance constraints that can be used to model protein structures and interaction interfaces. The general logic of identifying these cross-links from mass spectrometry data is outlined below.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo stabilization of preinitiation complexes by formaldehyde cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural analysis of proteins cross-linked with (Z)-non-2-enyl 6-bromohexanoate
Comparative Guide to Protein Cross-Linking Strategies for Structural Analysis
Disclaimer: As of December 2025, a review of scientific literature did not yield specific data or established protocols for the use of "(Z)-non-2-enyl 6-bromohexanoate" as a protein cross-linker for structural analysis. Therefore, this guide provides a comparison of established alternative heterobifunctional cross-linking strategies commonly employed by researchers, scientists, and drug development professionals to elucidate protein structure and interactions.
The guide focuses on three distinct classes of heterobifunctional cross-linkers, each with unique reactive moieties and applications in structural proteomics. The comparison highlights their mechanisms of action, performance characteristics, and provides generalized experimental protocols.
Comparison of Heterobifunctional Cross-Linking Chemistries
The choice of a cross-linker is critical and depends on the specific protein system, the nature of the interaction being studied, and the available analytical methods. Below is a comparative summary of three widely used heterobifunctional cross-linking strategies.
| Feature | Amine-to-Sulfhydryl (e.g., SMCC) | Photoreactive (e.g., SDA) | Proximity-Enabled (e.g., Haloalkane UAA) |
| Reactive Group 1 | NHS-ester (targets primary amines, e.g., Lysine) | NHS-ester (targets primary amines, e.g., Lysine) | Genetically encoded haloalkane (e.g., Chloroalkane) |
| Reactive Group 2 | Maleimide (targets sulfhydryls, e.g., Cysteine) | Diazirine (non-selectively inserts into C-H and N-H bonds upon UV activation) | Cysteine (forms a thioether bond) |
| Specificity | High for specific amino acid side chains. | One end is specific, the other is non-specific. | High, based on genetic incorporation and proximity. |
| Control | Sequential reaction by controlling pH. | Temporal control via UV light activation. | Spatial control through genetic encoding. |
| Advantages | Well-established chemistry, predictable cross-links, commercially available. | Can capture transient or weak interactions, does not require specific residues at the interaction interface. | High specificity, can create irreversible bonds, allows for precise control over the cross-linking site.[1] |
| Disadvantages | Requires accessible Lys and Cys residues, may not be suitable for all protein complexes. | Can result in a complex mixture of products, potential for protein damage from UV light. | Requires molecular biology expertise for genetic encoding, limited to recombinant protein expression systems. |
| Typical Spacer Arm Length | ~8.3 Å | Variable | Defined by the unnatural amino acid side chain length. |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments involving the compared cross-linking strategies.
Amine-to-Sulfhydryl Cross-Linking using SMCC
This protocol describes a two-step cross-linking procedure, which minimizes the formation of unwanted homodimers.
Materials:
-
Protein A (containing accessible lysines)
-
Protein B (containing an accessible cysteine)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Reaction of Protein A with SMCC:
-
Dissolve Protein A in the conjugation buffer.
-
Add a 10-20 fold molar excess of SMCC to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer. The eluate now contains Protein A-SMCC.
-
-
Conjugation of Protein A-SMCC with Protein B:
-
Immediately add the purified Protein A-SMCC to Protein B in the conjugation buffer. A molar ratio of 1:1 is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule containing a free sulfhydryl (e.g., beta-mercaptoethanol).
-
-
Analysis:
-
The cross-linked product can be analyzed by SDS-PAGE, followed by mass spectrometry to identify the cross-linked peptides.
-
Photoreactive Cross-Linking using a Diazirine-based Cross-linker
This protocol outlines the general steps for using a heterobifunctional cross-linker with an NHS-ester and a photoreactive diazirine group.
Materials:
-
Protein complex of interest
-
SDA (Succinimidyl-diazirine) cross-linker
-
Reaction Buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)
-
Long-wave UV lamp (350-370 nm)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Labeling with NHS-ester:
-
Incubate the protein complex with the SDA cross-linker in the reaction buffer for 1-2 hours at room temperature in the dark.
-
Remove excess cross-linker using a desalting column.
-
-
Photo-activation:
-
Place the sample in a UV-transparent cuvette or dish on ice.
-
Irradiate the sample with UV light (350-370 nm) for 5-15 minutes. The optimal time may need to be determined empirically.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked sample is then typically denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS to identify the cross-linked peptides.[2]
-
Proximity-Enabled Cross-Linking with Haloalkane Unnatural Amino Acids
This advanced technique requires genetic manipulation to incorporate a reactive unnatural amino acid (UAA).
Materials:
-
Expression vectors for the target protein(s)
-
Engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair for the haloalkane UAA
-
Haloalkane UAA (e.g., 4-chloromethyl-L-phenylalanine)
-
Bacterial or mammalian expression system
Procedure:
-
Genetic Encoding:
-
Introduce a TAG codon at the desired site in the gene of the target protein (Protein A) via site-directed mutagenesis.
-
Introduce a cysteine residue at the suspected interacting site in the partner protein (Protein B).
-
Co-transform the expression host with the plasmid for the target protein and the plasmid carrying the orthogonal synthetase/tRNA pair.
-
-
Protein Expression:
-
Culture the cells in media supplemented with the haloalkane UAA.
-
Induce protein expression. The orthogonal synthetase will incorporate the UAA at the TAG codon site in Protein A.
-
-
Cross-linking and Analysis:
-
Purify the protein complex. The proximity of the incorporated haloalkane on Protein A to the cysteine on Protein B will result in a spontaneous and irreversible cross-link.[1]
-
The formation of the cross-link can be verified by SDS-PAGE and mass spectrometry.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles of the compared cross-linking strategies.
Caption: General experimental workflow for cross-linking mass spectrometry.
Caption: Reaction schemes for different heterobifunctional cross-linkers.
References
Safety Operating Guide
Proper Disposal of (Z)-non-2-enyl 6-bromohexanoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (Z)-non-2-enyl 6-bromohexanoate (B1238239). The following procedures are based on established best practices for the management of hazardous chemical waste and are intended for researchers, scientists, and drug development professionals. Adherence to institutional, local, state, and federal regulations is mandatory.
Pre-Disposal Hazard Assessment and Safety Data
Before handling (Z)-non-2-enyl 6-bromohexanoate for disposal, a thorough understanding of its potential hazards is crucial. As a brominated organic compound, it must be treated as hazardous waste. Data from analogous bromohexanoate esters suggest the potential for skin, eye, and respiratory irritation.[2][3][5] Personal Protective Equipment (PPE) is mandatory at all times.
| Parameter | Information/Guideline | Source(s) |
| Chemical Classification | Halogenated Organic Compound / Ester | [6] |
| Potential Hazards | Skin Irritation, Serious Eye Irritation/Damage, Respiratory Tract Irritation. May be harmful if swallowed. Some similar esters are flammable. | [2][3][4][5] |
| Required PPE | Chemical-resistant gloves (nitrile), safety goggles (or face shield), and a laboratory coat. | [5] |
| Storage for Disposal | In a designated, sealed, and clearly labeled "Halogenated Organic Waste" container within a well-ventilated Satellite Accumulation Area. | [7][6][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. Do not mix with other waste streams. | [3][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [3][5][10] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, seek medical attention. | [3][5][10] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [5][10] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. | [3][10] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][6]
Step 1: Waste Segregation and Collection
-
Identify the Waste Stream: This procedure applies to pure this compound, solutions containing it, and any materials (e.g., silica (B1680970) gel, absorbent pads) contaminated with it.
-
Use the Correct Waste Container: Procure a designated "Halogenated Organic Waste" container from your institution's EHS or stockroom. This container must be made of a chemically compatible material (e.g., glass or polyethylene) and be in good condition with a secure, leak-proof screw-top cap.[7]
-
Collect Waste: All waste containing this compound must be placed directly into this container. Use a funnel for liquids to prevent spills. Do not mix with non-halogenated solvents or any other incompatible waste.[6][11]
Step 2: Labeling the Waste Container
-
Proper Identification: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
List Contents: All chemical constituents and their approximate concentrations must be listed on the label. For example:
-
This compound (~10g)
-
Dichloromethane (~500 mL)
-
Step 3: Storage Prior to Disposal
-
Secure Containment: Keep the waste container securely capped at all times, except when adding waste.[8]
-
Designated Storage Location: Store the container in a designated Satellite Accumulation Area, which should be at or near the point of generation. This area must be well-ventilated, such as inside a chemical fume hood.[7]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or has been in storage for the maximum allowable time (per institutional policy, often 6-12 months), contact your institution's EHS department to schedule a waste pickup.[7]
-
Manifesting: A hazardous waste manifest will be required for transport. This is typically handled by the EHS department or the licensed disposal vendor.[7]
-
Hand-off: Ensure the container is sealed and properly labeled before handing it off to the disposal personnel.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hexanoic acid, 2-bromo-, methyl ester | C7H13BrO2 | CID 95578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemtalk.com.au [chemtalk.com.au]
Essential Safety and Logistical Guidance for Handling (Z)-non-2-enyl 6-bromohexanoate
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (Z)-non-2-enyl 6-bromohexanoate (B1238239). The following information is extrapolated from the SDSs of structurally similar compounds, namely Ethyl 6-bromohexanoate and Methyl 6-bromohexanoate, and should be used as a precautionary guide. It is imperative to handle this compound with care, assuming it may possess similar or additional hazards.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with (Z)-non-2-enyl 6-bromohexanoate.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] The Globally Harmonized System (GHS) classification for similar bromohexanoate esters is summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally suitable. Consult glove manufacturer for specific chemical compatibility. |
| Lab Coat | To prevent skin contact with splashes. | |
| Respiratory | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[1][4] |
Operational Plan: Weighing and Dissolving the Compound
This protocol details a step-by-step procedure for safely weighing and dissolving this compound.
Objective: To accurately weigh a specific mass of this compound and dissolve it in a suitable solvent.
Materials:
-
This compound
-
Appropriate solvent
-
Glass vial or flask with a screw cap
-
Spatula
-
Analytical balance
-
Pipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation:
-
Weighing:
-
Place a clean, empty vial on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound into the vial using a clean spatula.
-
Securely cap the vial immediately after transfer to minimize the release of vapors.
-
Record the precise weight of the compound.
-
-
Dissolving:
-
In the fume hood, carefully uncap the vial.
-
Using a pipette, add the calculated volume of the desired solvent to the vial.
-
Immediately recap the vial securely.
-
Gently swirl the vial or use a vortex mixer or magnetic stirrer until the compound is fully dissolved.
-
-
Post-Procedure:
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent in the fume hood. Collect the cleaning solvent as halogenated waste.
-
Dispose of any contaminated disposable items (e.g., pipette tips, wipes) in the designated solid hazardous waste container.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Liquid Waste | Designated, labeled container for Halogenated Organic Waste .[5][6] | Collect all solutions containing this compound and solvents used for cleaning in this container. Do not mix with non-halogenated waste.[7][8] |
| Solid Waste | Labeled, sealed bag or container for Contaminated Solid Waste . | Dispose of contaminated gloves, pipette tips, and other disposable materials in this container. |
| Empty Containers | Original container or a designated empty container bin. | Triple rinse the empty container with a suitable solvent, collecting the rinsate as halogenated organic waste. Deface the label and dispose of the container according to your institution's guidelines. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1][3] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Use absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Collect the absorbed material in a sealed container for disposal as hazardous waste. Ensure adequate ventilation. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
